6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQJCUXCKYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349410 | |
| Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-51-6 | |
| Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS number 18593-51-6
An In-depth Technical Guide to 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 18593-51-6) and the Therapeutic Potential of the Thienopyrimidine Scaffold
Introduction
This compound, identified by the CAS number 18593-51-6, is a member of the thieno[2,3-d]pyrimidine family of heterocyclic compounds. While specific research on this particular molecule is not extensively documented in publicly available literature, the core thieno[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, grounded in the extensive research conducted on its structural analogs. We will delve into its physicochemical properties, propose a robust synthetic route, and explore the vast therapeutic potential of the thieno[2,3-d]pyrimidine class of molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to unlock the potential of this promising chemical entity.
Part 1: Physicochemical and Structural Analysis of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of any research and development endeavor. Below is a summary of the key properties of this compound, based on available data.[1]
| Property | Value | Source |
| CAS Number | 18593-51-6 | EPA DSSTox[1] |
| Molecular Formula | C8H8N2OS | PubChem[1] |
| Molecular Weight | 180.23 g/mol | PubChem[1] |
| IUPAC Name | 6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | Lexichem TK[1] |
| Topological Polar Surface Area | 69.7 Ų | Cactvs[1] |
| Complexity | 229 | Cactvs[1] |
| XLogP3 | 1.6 | PubChem[1] |
The structure of this compound is characterized by a fused bicyclic system comprising a thiophene ring and a pyrimidine ring. The ethyl group at the 6-position of the thiophene ring is a key feature that can influence the molecule's lipophilicity and steric interactions with biological targets. The pyrimidinone core, with its hydrogen bond donors and acceptors, is crucial for forming interactions with the active sites of enzymes and receptors.
Part 2: The Thieno[2,3-d]pyrimidine Scaffold: A Hub of Biological Activity
The thieno[2,3-d]pyrimidine scaffold is a versatile platform that has been extensively explored for the development of novel therapeutic agents.[2] Its structural similarity to purine nucleobases allows it to interact with a wide range of biological targets, particularly kinases.[3][4] A review of the literature reveals a broad spectrum of biological activities associated with this scaffold.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thieno[2,3-d]pyrimidine derivatives.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer.[4][5][6] The primary mechanism of their anticancer action is often attributed to the inhibition of protein kinases that are crucial for tumor growth and survival.[3]
Key kinase targets for thieno[2,3-d]pyrimidine derivatives include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in cancer therapy, and thieno[2,3-d]pyrimidines have been developed as inhibitors of both wild-type and mutant forms of EGFR.[7][8][9]
-
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer, and thieno[2,3-d]pyrimidines have shown promise as PI3K inhibitors.[7][10]
-
Rho-associated coiled-coil containing protein kinase (ROCK): These kinases are involved in cell migration and morphology, and their inhibition by thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported.[11]
-
Atypical Protein Kinase C (aPKC): Targeting aPKC with thieno[2,3-d]pyrimidines has been explored as a strategy to control vascular permeability in certain eye diseases.[12]
Antimicrobial and Antifungal Activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also demonstrated significant antimicrobial and antifungal properties.[13] Studies have shown that these compounds can be more potent than conventional antibiotics and antifungals against a range of pathogenic bacteria and fungi.[13] Some derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[13][14]
Other Therapeutic Areas
The therapeutic potential of the thieno[2,3-d]pyrimidine scaffold extends beyond oncology and infectious diseases. Research has also explored their use as:
-
Gonadotropin-releasing hormone (GnRH) receptor antagonists for the treatment of reproductive diseases.[15]
-
Anti-inflammatory agents. [2]
-
Central Nervous System (CNS) protective agents. [2]
Part 3: Synthetic Strategies
A plausible and efficient synthesis of this compound can be designed based on established methodologies for this class of compounds.[16][17] A common approach involves the construction of the thiophene ring followed by the cyclization of the pyrimidine ring.
Proposed Synthetic Workflow
References
- 1. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
physical and chemical properties of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
An In-Depth Technical Guide to 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No. 18593-51-6). As a member of the thieno[2,3-d]pyrimidine class, this heterocyclic compound serves as a crucial scaffold in medicinal chemistry, leveraging its structural similarity to endogenous purines. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of quinazolines and nucleobases, granting them a wide range of biological activities.[1] This document consolidates available data on its molecular structure, physicochemical parameters, synthesis protocols, and chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics, particularly in oncology and infectious diseases, where this scaffold has shown significant promise.[2][3]
Introduction
The thieno[2,3-d]pyrimidine nucleus is a privileged heterocyclic system formed by the fusion of a thiophene ring with a pyrimidine ring. This arrangement creates a molecular architecture that mimics natural purines, allowing it to interact with a variety of biological targets.[1] Consequently, derivatives of this scaffold have been extensively investigated for diverse pharmacological applications, including as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4][5]
This compound represents a key analog within this class. The ethyl group at the 6-position of the thiophene ring is a critical site for structure-activity relationship (SAR) studies, where modifications can significantly influence potency and selectivity for biological targets.[6][7] Understanding the fundamental physical and chemical properties of this core molecule is therefore essential for the rational design and synthesis of new, more effective therapeutic agents.
Chemical Structure and Nomenclature
The definitive structure of the compound is characterized by a bicyclic system with an ethyl substituent on the thiophene ring and a carbonyl group on the pyrimidine ring.
Caption: Chemical structure of this compound.
-
IUPAC Name: 6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one[8]
-
Synonyms: 6-ethylthieno[2,3-d]pyrimidin-4-ol, 6-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one[8][10]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These parameters are critical for predicting the compound's behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| Molecular Weight | 180.23 g/mol | [8][10] |
| Appearance | Solid | [10] |
| Melting Point | 195-197 °C | [10] |
| Boiling Point (Predicted) | 401.5 ± 33.0 °C | [10] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [10] |
| pKa (Predicted) | 11.57 ± 0.20 | [10] |
| XLogP3 (Predicted) | 1.6 | [8] |
| Storage Conditions | 2-8°C, protect from light | [10] |
Synthesis and Manufacturing
The synthesis of the thieno[2,3-d]pyrimidine scaffold is most commonly achieved through a multi-step process, frequently initiated by the Gewald reaction. This reaction is a robust and efficient method for constructing the crucial 2-aminothiophene intermediate.
General Synthetic Workflow
The pathway involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. The resulting 2-aminothiophene derivative is then cyclized to form the final fused pyrimidine ring.
Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidines.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example based on established methodologies for synthesizing thieno[2,3-d]pyrimidine derivatives.[4][11]
-
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a solution of 3-pentanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add triethylamine (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the 2-aminothiophene intermediate.
-
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of the 2-aminothiophene intermediate (1 equivalent) and an excess of formamide is heated to 150-160°C for 6-8 hours.
-
The causality for this step lies in the ability of formamide to act as both a reagent and solvent, providing the single carbon and nitrogen atom required to close the pyrimidine ring.
-
After cooling, the reaction mixture is diluted with water, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or DMF) to yield pure this compound.[10]
-
Spectral Analysis
Spectroscopic data is vital for the structural elucidation and confirmation of this compound. Based on its structure and data from analogous compounds, the following characteristic signals are expected.[12]
-
¹H-NMR:
-
Ethyl Group (CH₂CH₃): A quartet signal for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), typically found in the upfield region (1.0-3.0 ppm).
-
Thiophene Proton (H-5): A singlet in the aromatic region (around 7.0-7.5 ppm).
-
Pyrimidine Proton (H-2): A singlet further downfield in the aromatic region (around 8.0 ppm).
-
Amide Proton (N-H): A broad singlet, typically downfield (>12 ppm in DMSO-d₆), which is exchangeable with D₂O.
-
-
¹³C-NMR:
-
Signals corresponding to the two carbons of the ethyl group.
-
Multiple signals in the aromatic region for the carbons of the fused ring system.
-
A characteristic downfield signal for the carbonyl carbon (C=O) typically above 160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Aliphatic and aromatic C-H stretching bands around 2800-3100 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of the cyclic amide carbonyl group.[12]
-
C=N and C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) corresponding to the exact mass of 180.0357 Da.[8]
-
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring and the electron-deficient pyrimidine ring.
-
Tautomerism: The compound exists predominantly in the keto (amide) form, this compound, but can exhibit keto-enol (amide-imidol) tautomerism to the aromatic 6-ethylthieno[2,3-d]pyrimidin-4-ol form. The keto form is generally more stable.
-
Acidity/Basicity: The N-H proton at position 3 is weakly acidic and can be deprotonated by a strong base. The nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated under acidic conditions.
-
Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution, although the reactivity is modulated by the fused pyrimidine ring.
-
Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, often after activation (e.g., conversion of the C4-carbonyl to a chloro group).
-
Stability: The compound is a stable solid under standard conditions but should be protected from light for long-term storage.[10]
Biological and Pharmacological Context
The thieno[2,3-d]pyrimidine scaffold is of high interest in drug discovery due to its proven track record as a pharmacophore. Derivatives have shown potent activity in several therapeutic areas:
-
Anticancer Activity: Many thieno[2,3-d]pyrimidines function as kinase inhibitors, targeting enzymes like ROCKs (Rho-associated coiled-coil containing protein kinases) that are implicated in cell migration and proliferation.[5] Others have been developed as dihydrofolate reductase (DHFR) inhibitors, disrupting nucleotide synthesis in cancer cells.[4]
-
Antimicrobial and Antifungal Activity: Certain derivatives exhibit broad-spectrum activity against various bacterial and fungal strains, with some showing potency greater than standard control drugs.[3] The proposed mechanisms include inhibition of essential enzymes like topoisomerase II DNA gyrase.[3]
-
Enzyme Inhibition: The core structure is a versatile scaffold for designing inhibitors against various enzymes, including phosphodiesterase 7 (PDE7) and CYP enzymes, which are important in inflammation and drug metabolism, respectively.[6]
Conclusion
This compound is a well-characterized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its stable physicochemical properties, established synthetic routes, and the proven biological relevance of its core scaffold make it an invaluable tool for researchers. The data and protocols summarized in this guide provide a solid foundation for its use in the design and development of novel, targeted therapeutics.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 6-Ethylthieno[2,3-d]pyrimidin-4-amine | 879873-49-1 [smolecule.com]
- 7. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 18593-51-6 [chemicalbook.com]
- 10. 18593-51-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the molecular structure of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, a member of the pharmacologically significant thieno[2,3-d]pyrimidine family. This class of fused heterocyclic compounds has garnered substantial interest in medicinal chemistry due to its diverse biological activities, including potent kinase inhibition.[1][2] This document will delve into the structural features, spectroscopic characterization, and potential biological relevance of this compound, offering insights for researchers engaged in drug discovery and development.
Core Molecular Architecture: The Thieno[2,3-d]pyrimidine Scaffold
The foundational structure of this compound is the thieno[2,3-d]pyrimidine core. This bicyclic system consists of a thiophene ring fused to a pyrimidine ring. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a key component of nucleic acids, which contributes to its ability to interact with a wide range of biological targets.[3] The numbering of the heterocyclic system is crucial for understanding the substitution patterns that dictate its biological activity.
Caption: Numbering of the core thieno[2,3-d]pyrimidine scaffold.
The electronic properties of this scaffold are characterized by the electron-rich thiophene ring and the electron-deficient pyrimidine ring. This inherent electronic distribution, along with the potential for hydrogen bonding via the pyrimidine nitrogens and the carbonyl group, plays a pivotal role in its interaction with biological macromolecules.
Physicochemical Properties of this compound
This compound is a specific derivative of this core structure with an ethyl group at the 6-position.
| Property | Value | Source |
| CAS Number | 18593-51-6 | [4] |
| Molecular Formula | C₈H₈N₂OS | [4] |
| Molecular Weight | 180.23 g/mol | [4] |
| IUPAC Name | 6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | [4] |
Elucidation of the Molecular Structure
The definitive three-dimensional arrangement of atoms in this compound in the solid state would ideally be determined by single-crystal X-ray diffraction. While a crystal structure for this specific molecule is not publicly available, analysis of closely related structures, such as 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, reveals that the thieno[2,3-d]pyrimidine ring system is nearly planar. This planarity is a key feature that can facilitate stacking interactions within protein binding pockets.
Tautomerism
It is important to recognize that this compound can exist in tautomeric forms. The predominant keto form (amide) is in equilibrium with the enol form (pyrimidinol).
Caption: Tautomeric equilibrium of this compound.
The keto form is generally favored in the solid state and in most solvents. The presence of the enol tautomer can be significant in biological systems, as the hydroxyl group can act as a hydrogen bond donor, potentially altering the binding mode to a target protein.
Spectroscopic Characterization
Mass Spectrometry
The mass spectrum of the tautomeric enol form, 6-ethylthieno[2,3-d]pyrimidin-4-ol, is available and provides confirmation of the molecular weight.[8] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z 180, corresponding to the molecular formula C₈H₈N₂OS. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. For this compound, the following signals would be anticipated:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the proton at the 5-position of the thiophene ring.
-
A singlet for the proton at the 2-position of the pyrimidine ring.
-
A broad singlet for the N-H proton of the pyrimidine ring, which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Key expected signals include:
-
Signals for the two carbons of the ethyl group.
-
Signals for the carbons of the fused heterocyclic ring system, including the carbonyl carbon (C4) which would appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected in the region of 1650-1700 cm⁻¹. An N-H stretching vibration would also be observed as a broad band around 3200-3400 cm⁻¹.
Synthesis of the Core Scaffold
The synthesis of the thieno[2,3-d]pyrimidine scaffold is well-established and typically involves the construction of a substituted 2-aminothiophene-3-carbonitrile or a related derivative, followed by cyclization to form the pyrimidine ring.[1][9] A common and efficient method is the Gewald three-component reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
Caption: General synthetic workflow for the thieno[2,3-d]pyrimidine scaffold.
For the synthesis of this compound, butan-2-one would serve as the ketone starting material.
Biological Significance and Structure-Activity Relationship (SAR)
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1][2] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][10][11]
Kinase Inhibition
Numerous studies have demonstrated that substitutions on the thieno[2,3-d]pyrimidine ring system are critical for determining the potency and selectivity of kinase inhibition.[12] For instance, substitutions at the 2- and 4-positions have been shown to be crucial for targeting kinases such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[12]
While specific biological data for this compound is limited in the reviewed literature, the presence of the ethyl group at the 6-position can be expected to influence its interaction with the binding pockets of target kinases. This alkyl substituent can engage in hydrophobic interactions, potentially enhancing binding affinity. Structure-activity relationship studies on related thieno[2,3-d]pyrimidines suggest that small alkyl groups at this position are often well-tolerated and can contribute to potency.[2]
Caption: Key substitution points influencing the kinase inhibitory activity of the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocols
General Procedure for In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the kinase inhibitory activity of a compound like this compound. Specific conditions will vary depending on the kinase being assayed.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a molecule of significant interest due to its core thieno[2,3-d]pyrimidine scaffold, which is a well-established pharmacophore in drug discovery. While a complete experimental structural and biological profile for this specific compound is not extensively documented in publicly accessible literature, this guide has provided a comprehensive overview of its known physicochemical properties, expected spectroscopic features, and its place within the broader context of thieno[2,3-d]pyrimidine-based kinase inhibitors. Further research to obtain a crystal structure and to evaluate its biological activity against a panel of kinases would be invaluable in fully elucidating its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scispace.com [scispace.com]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
spectral data for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (¹H NMR, ¹³C NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer and anti-inflammatory properties. The 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, a specific derivative, holds potential for further drug development endeavors. A thorough understanding of its chemical structure and purity is paramount for any research and development application, and this is unequivocally achieved through the collective intelligence of various spectroscopic techniques.
This technical guide provides a comprehensive overview of the spectral data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a robust and validated understanding of the molecule's structure. While experimental data for this specific molecule is not widely published, this guide will provide a detailed analysis based on predicted data and experimental values from closely related analogs, offering a strong foundation for its characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectral data, the following atom numbering scheme will be used for this compound.
Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR
A standard ¹H NMR spectrum can be acquired using the following protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.
-
Instrumentation: The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
-
Reference: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values for similar heterocyclic systems and substituent effects.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | br s | 1H | N3-H |
| ~8.10 | s | 1H | H2 |
| ~7.10 | s | 1H | H5 |
| ~2.80 | q | 2H | -CH₂- (ethyl) |
| ~1.30 | t | 3H | -CH₃ (ethyl) |
Interpretation of the ¹H NMR Spectrum
-
N3-H Proton (δ ~12.0 - 12.5 ppm): The proton attached to the N3 nitrogen is expected to appear as a broad singlet in the downfield region of the spectrum. Its broadness is due to quadrupole broadening and potential hydrogen exchange. In DMSO-d₆, this peak is readily observable, while in CDCl₃, it might be broader and less distinct. This chemical shift is characteristic of an amide-like proton within a heterocyclic ring system.
-
H2 Proton (δ ~8.10 ppm): The proton at the C2 position of the pyrimidine ring is anticipated to be a singlet, as it has no adjacent protons to couple with. Its downfield chemical shift is a result of the deshielding effect of the two adjacent electronegative nitrogen atoms. In the unsubstituted thieno[2,3-d]pyrimidin-4-one, this proton appears around δ 8.12 ppm, providing a strong comparative basis for this assignment.[1]
-
H5 Proton (δ ~7.10 ppm): The proton at the C5 position of the thiophene ring is also expected to be a singlet. It is deshielded by the aromatic nature of the thiophene ring and the adjacent sulfur atom.
-
Ethyl Group Protons:
-
-CH₂- (δ ~2.80 ppm): The methylene protons of the ethyl group at the C6 position are expected to appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The chemical shift is in the typical range for an alkyl group attached to an aromatic ring.
-
-CH₃- (δ ~1.30 ppm): The methyl protons of the ethyl group will appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). This upfield chemical shift is characteristic of a terminal methyl group.
-
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: A broadband-decoupled ¹³C NMR spectrum should be acquired on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to fully relax and be accurately observed.
-
Spectral Width: A spectral width of 200-250 ppm is standard for observing the full range of carbon chemical shifts.
-
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C4 (C=O) |
| ~155.0 | C7a |
| ~145.0 | C2 |
| ~135.0 | C6 |
| ~125.0 | C5a |
| ~120.0 | C5 |
| ~25.0 | -CH₂- (ethyl) |
| ~15.0 | -CH₃ (ethyl) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C4, δ ~160.0 ppm): The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
Aromatic and Heteroaromatic Carbons (δ ~120.0 - 155.0 ppm): The carbons of the fused ring system will resonate in this region. The specific assignments can be complex and often require advanced NMR techniques like HSQC and HMBC for unambiguous confirmation. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the overall electronic distribution in the aromatic system.
-
Ethyl Group Carbons:
-
-CH₂- (δ ~25.0 ppm): The methylene carbon of the ethyl group will appear in the aliphatic region.
-
-CH₃- (δ ~15.0 ppm): The methyl carbon will be the most upfield signal in the spectrum, consistent with a terminal alkyl group.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: FT-IR
For a solid sample like this compound, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method.
-
ATR-FTIR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.
-
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3000 | Medium | N-H stretch |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 - 1650 | Strong | C=O stretch (amide) |
| ~1620 - 1580 | Medium | C=N and C=C stretches |
| ~1470 - 1430 | Medium | C-H bend (aliphatic) |
| ~1200 - 1100 | Medium | C-N stretch |
| ~700 - 600 | Medium | C-S stretch |
Interpretation of the IR Spectrum
-
N-H Stretch (~3200 - 3000 cm⁻¹): A medium intensity, broad absorption in this region is characteristic of the N-H stretching vibration of the amide group in the pyrimidinone ring.
-
C-H Stretches: The spectrum will show distinct C-H stretching absorptions for the aromatic protons (~3100 - 3000 cm⁻¹) and the aliphatic protons of the ethyl group (~2980 - 2850 cm⁻¹).
-
C=O Stretch (~1680 - 1650 cm⁻¹): A strong, sharp absorption band in this region is a key diagnostic peak for the carbonyl group of the amide (lactam) in the pyrimidinone ring. Its position is influenced by ring strain and conjugation. For the parent thieno[2,3-d]pyrimidin-4-one, this peak is observed around 1662 cm⁻¹.[1]
-
C=N and C=C Stretches (~1620 - 1580 cm⁻¹): Absorptions in this region are attributed to the stretching vibrations of the C=N bond in the pyrimidine ring and the C=C bonds in the fused aromatic system.
-
C-S Stretch (~700 - 600 cm⁻¹): A weaker absorption in this region is indicative of the C-S bond stretching within the thiophene ring.
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Electron Impact (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Figure 3: Workflow for Electron Impact Mass Spectrometry.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₈H₈N₂OS) is 180.23 g/mol .[2]
| m/z | Proposed Fragment |
| 180 | [M]⁺• (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 152 | [M - C₂H₄]⁺• |
| 124 | [M - C₂H₄ - CO]⁺• |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (m/z 180): The peak at m/z 180 corresponds to the molecular ion (M⁺•) and confirms the molecular weight of the compound. The presence of a sulfur atom will result in a characteristic M+2 peak at m/z 182 with an intensity of about 4.4% relative to the M⁺• peak, corresponding to the natural abundance of the ³⁴S isotope.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (m/z 165): A common fragmentation pathway for ethyl-substituted aromatic compounds is the cleavage of the C-C bond to lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.
-
Loss of Ethene (m/z 152): Another possible fragmentation is a McLafferty-type rearrangement involving the ethyl group, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at [M-28]⁺•.
-
Loss of Carbon Monoxide (m/z 124): Following the loss of ethene, the resulting ion may further fragment by losing a molecule of carbon monoxide (CO) from the pyrimidinone ring, a characteristic fragmentation for such systems, leading to a fragment at [M-28-28]⁺•.
-
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural elucidation and characterization of this compound. The combination of these spectroscopic techniques offers a self-validating system for confirming the identity and purity of this compound, which is essential for its application in research and drug development. The interpretations provided, grounded in fundamental spectroscopic principles and supported by data from analogous structures, serve as a reliable guide for scientists working with this and related thieno[2,3-d]pyrimidine derivatives.
References
The Versatile Thieno[2,3-d]pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities
Introduction
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged heterocyclic system, captivating the attention of researchers in drug discovery. Its structural resemblance to purine bases, the fundamental components of DNA and RNA, renders it a compelling candidate for interacting with a wide array of biological targets. This bioisosteric relationship has been a driving force in the exploration and development of thieno[2,3-d]pyrimidine derivatives, revealing a remarkable spectrum of pharmacological activities.[1][2]
This technical guide provides an in-depth exploration of the multifaceted biological activities of thieno[2,3-d]pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of activities, this guide delves into the mechanistic underpinnings of these actions, provides detailed experimental protocols for their evaluation, and synthesizes critical structure-activity relationship (SAR) data to inform future drug design efforts. The primary focus will be on the most extensively studied and therapeutically promising areas: anticancer, antimicrobial, and anti-inflammatory activities, with a look into other emerging applications.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents has positioned the thieno[2,3-d]pyrimidine scaffold at the forefront of oncological research. Derivatives of this core have demonstrated potent inhibitory activity against a variety of cancer cell lines, often through the targeted inhibition of key signaling pathways that govern cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A predominant mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its overactivation is implicated in numerous epithelial cancers.[3] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-Akt pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[4]
Signaling Pathway: EGFR Inhibition by Thieno[2,3-d]pyrimidine Derivatives
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently overactive in cancer, promoting cell growth, proliferation, and survival.[1] Thieno[2,3-d]pyrimidine derivatives have been designed to target PI3K, thereby disrupting this pro-survival pathway and inducing apoptosis in cancer cells.
Signaling Pathway: PI3K Inhibition by Thieno[2,3-d]pyrimidine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[2,3-d]pyrimidines.
The versatility of the thieno[2,3-d]pyrimidine scaffold extends to the inhibition of other kinases implicated in cancer, including:
-
VEGFR-2 and c-Met: Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met have been developed, showing promise in inhibiting angiogenesis and tumor cell proliferation.[5][6]
-
FLT3: Derivatives have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[7]
-
Atypical Protein Kinase C (aPKC): Inhibition of aPKC has been explored for its potential to control vascular permeability and inflammation in the context of certain cancers.[6]
Dihydrofolate Reductase (DHFR) Inhibition
Beyond kinase inhibition, some thieno[2,3-d]pyrimidine derivatives act as nonclassical lipophilic inhibitors of dihydrofolate reductase (DHFR).[8] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition leads to the depletion of precursors for DNA synthesis, thereby halting cell proliferation. This mechanism is particularly effective against rapidly dividing cancer cells.[1][9]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 1 | EGFR | 0.133 | [9] |
| Compound 2 | EGFR | 0.151 | [9] |
| Compound 3 | PI3Kβ (% Inh @ 10µM) | 72% | |
| Compound 4 | PI3Kγ (% Inh @ 10µM) | 84% | |
| Compound 5 | VEGFR-2 | 0.23 | [10][11] |
| Compound 6 | c-Met | 0.025 | [6] |
| Compound 7 | FLT3 | 32.435 | [7] |
| Compound 8 | aPKCζ | 0.012 | [12] |
Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | MDA-MB-231 (Breast) | 27.6 | [13] |
| Compound 10 | HCT-116 (Colon) | 2.80 | [10][11] |
| Compound 11 | HepG2 (Liver) | 4.10 | [10][11] |
| Compound 12 | SNB-75 (CNS) | 3.3 (GI₅₀) | [5] |
Structure-Activity Relationship (SAR) Summary
-
For EGFR Inhibition: Substitutions at the 2-phenyl and 4-anilino positions are critical for high potency. Small, electron-donating groups like a methoxy group at the 4-position of the 2-phenyl ring generally enhance activity.
-
For PI3K Inhibition: A hydroxyl group at the 3-position of the 2-phenyl ring is a key structural requirement for potent inhibition.
-
For DHFR Inhibition: The nitrogen atom at position 1 and an amino group at position 2 are essential for forming a salt bridge with key amino acid residues in the active site.[14]
Experimental Workflow: Anticancer Activity Screening
Caption: A generalized workflow for the screening and development of anticancer thieno[2,3-d]pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: A Scaffold for Combating Infections
The thieno[2,3-d]pyrimidine nucleus has also demonstrated significant potential as a source of novel antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2]
Antibacterial Activity
Several thieno[2,3-d]pyrimidine derivatives have shown potent activity against clinically relevant bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| Compound 13 | 2-8 | 4-8 | >32 | >32 | |
| Compound 14 | 4-16 | 8-16 | 16-32 | >32 |
Antifungal Activity
The antifungal potential of this scaffold has also been explored, with some derivatives showing promising activity against pathogenic fungi.
Table 4: Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µmol/mL)
| Compound ID | C. albicans | A. flavus | Reference |
| Compound 15 | 1-2 | 1-2 |
Mechanism of Antimicrobial Action
The exact mechanism of antimicrobial action for many thieno[2,3-d]pyrimidine derivatives is still under investigation. However, their structural similarity to purines suggests that they may interfere with essential cellular processes such as:
-
Enzyme Inhibition: They may act as inhibitors of key bacterial or fungal enzymes, such as proteases, kinases, or enzymes involved in folate biosynthesis (e.g., DHFR).
-
DNA/RNA Synthesis Inhibition: Interference with nucleic acid synthesis is another plausible mechanism.
Structure-Activity Relationship (SAR) Summary
-
For Antibacterial Activity: The presence of a phenol group has been identified as critical for activity against Gram-positive bacteria.
-
For Antifungal Activity: Specific substitution patterns on the pyrimidine and thiophene rings are crucial for potent antifungal effects, though a clear and general SAR has yet to be fully elucidated.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique to determine MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the thieno[2,3-d]pyrimidine derivatives in the appropriate broth medium. The concentration range should be sufficient to determine the MIC.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Thieno[2,3-d]pyrimidine derivatives have emerged as promising anti-inflammatory agents, with some demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Mechanism of Action
A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[3] Some derivatives have also been shown to reduce the levels of prostaglandin E2 (PGE2).[12]
Quantitative Data on Anti-inflammatory Activity
Table 5: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Assay | Activity | Reference |
| Compound 16 | Carrageenan-induced Paw Edema (% Inhibition at 3h) | 42% | [12] |
| Compound 17 | COX-2 Inhibition (IC₅₀ in µM) | 0.29 |
Structure-Activity Relationship (SAR) Summary
-
The SAR for anti-inflammatory activity is still being actively investigated. However, modifications to the substituents on the thieno[2,3-d]pyrimidine core have been shown to significantly impact COX inhibitory activity and in vivo efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening the acute anti-inflammatory activity of novel compounds.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin), and groups for the test compounds.
-
-
Compound Administration:
-
Administer the thieno[2,3-d]pyrimidine derivatives orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before the induction of inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume.
-
Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.
-
Other Notable Biological Activities
The therapeutic potential of the thieno[2,3-d]pyrimidine scaffold extends beyond the three major areas discussed above. Preliminary studies have indicated their potential as:
-
Antiviral Agents: Some derivatives have been evaluated for their activity against viruses such as HIV-1 and Herpes Simplex Virus 1.
-
Central Nervous System (CNS) Agents: The scaffold has been explored for its potential in treating CNS disorders, with some compounds showing promise as neuroprotective agents.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility, stemming from its bioisosteric relationship with purines, has enabled the development of a plethora of derivatives with potent and diverse biological activities. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded promising lead compounds that continue to be optimized. Furthermore, their demonstrated antimicrobial and anti-inflammatory potential opens up exciting avenues for the development of novel therapeutics to combat infectious diseases and inflammatory conditions.
The future of thieno[2,3-d]pyrimidine-based drug discovery lies in a multi-pronged approach. A deeper understanding of their mechanisms of action, particularly for their antimicrobial and anti-inflammatory effects, will be crucial for rational drug design. The application of computational modeling and structure-based design will undoubtedly accelerate the identification of more potent and selective inhibitors. Moreover, exploring novel therapeutic areas, such as neurodegenerative and viral diseases, will further unlock the full potential of this remarkable scaffold. The continued exploration and innovative modification of the thieno[2,3-d]pyrimidine core promise a bright future for the development of next-generation therapeutics to address a wide range of human diseases.
References
- 1. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one and its Analogs in Drug Discovery
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a bioisostere of purines and quinazolines, this heterocyclic system has been extensively explored, leading to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of pathologies, from cancer to microbial infections. This in-depth technical guide focuses on 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action across different therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration and exploitation of this versatile chemical core.
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold
The fusion of a thiophene ring to a pyrimidine core creates the thieno[2,3-d]pyrimidine system, a heterocyclic scaffold that has garnered significant attention in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, often with high affinity and specificity. The ethyl group at the 6-position of the lead compound, this compound, often serves as a critical anchoring point or a lipophilic substituent that enhances cell permeability and target engagement. The versatility of this core lies in the numerous points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Synthetic Strategies for Thieno[2,3-d]pyrimidin-4(3H)-one Analogs
The construction of the thieno[2,3-d]pyrimidine nucleus can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.
The Gewald Three-Component Reaction: A Cornerstone Approach
A foundational and widely utilized method for the synthesis of the thiophene precursor is the Gewald three-component reaction. This reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carboxylate is a versatile intermediate for the subsequent pyrimidine ring formation.
One-Pot Multicomponent Reactions for Thienopyrimidinone Synthesis
More recent advancements have led to the development of one-pot multicomponent reactions that directly yield the thieno[2,3-d]pyrimidin-4(3H)-one core. These methods offer improved efficiency and atom economy. A notable example involves the reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide, often catalyzed by a base, to construct the final heterocyclic system in a single step.[1]
Synthesis from 2H-Thieno[2,3-d][2][3]oxazine-2,4(1H)-diones
An alternative and efficient route to 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones proceeds through the intermediate 2H-thieno[2,3-d][2][3]oxazine-2,4(1H)-dione. This intermediate can be readily synthesized in a three-step sequence and subsequently reacted with an aromatic aldehyde and an amine in a one-pot fashion to yield the desired products, often without the need for chromatographic purification.[2]
Biological Activities and Structure-Activity Relationships
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been successfully exploited to develop inhibitors for a variety of therapeutic targets.
Anticancer Activity
A significant body of research has focused on the development of thieno[2,3-d]pyrimidine derivatives as anticancer agents. These compounds have been shown to target several key oncogenic pathways.
Many analogs have demonstrated potent inhibitory activity against various protein kinases involved in cancer progression.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. For instance, hybridization of the thieno[2,3-d]pyrimidin-4(3H)-one core with a 1,3,4-oxadiazole moiety has yielded compounds with significant VEGFR-2 inhibitory potential.[4] One such compound exhibited an IC50 value of 0.084 µM against VEGFR-2 and displayed excellent antiproliferative effects against MCF-7 and HepG2 cancer cell lines.[4]
-
EGFR/HER2 Inhibitors: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed in various cancers. Thieno[2,3-d]pyrimidine derivatives have been designed as dual EGFR/HER2 inhibitors.[5] Certain analogs have shown potent inhibition of both wild-type and mutant EGFR, as well as HER2, with IC50 values in the nanomolar range.[5]
-
PI3K Inhibitors: The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Novel morpholine-based thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be effective PI3K inhibitors, with some compounds exhibiting good cytotoxic activities against breast cancer cell lines.[6]
-
ROCK Inhibitors: Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in cell migration and morphology. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as a new class of ROCK inhibitors. The most potent compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, displayed IC50 values of 0.004 µM and 0.001 µM against ROCK1 and ROCK2, respectively.[7][8]
| Target Kinase | Compound/Analog Description | IC50 (µM) | Reference |
| VEGFR-2 | Hybrid with 1,3,4-oxadiazole | 0.084 | [4] |
| EGFR | 2,4-disubstituted thienopyrimidine | 0.059 | [9] |
| HER2 | 2,4-disubstituted thienopyrimidine | (Potent inhibition reported) | [5] |
| PI3Kδ | Morpholine-based analog | (Significant inhibition reported) | [6] |
| ROCK1 | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) analog | 0.004 | [7][8] |
| ROCK2 | 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) analog | 0.001 | [7][8] |
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors. Thieno[2,3-d]pyrimidines have been developed as potent, nonclassical lipophilic DHFR inhibitors. The sulfur atom of the thiophene ring can mimic the 4-amino group of methotrexate, a classical DHFR inhibitor. Elongation of the alkyl group at the 6-position, such as an ethyl group, has been shown to increase potency against DHFR.
| Cell Line | Compound/Analog Description | IC50 (µM) | Reference |
| A549 (Lung) | 2,3-disubstituted analog | 0.94 | [2] |
| MCF-7 (Breast) | 2-(benzylamino)-5,6-dimethyl analog | (Potent activity reported) | [10] |
| HCT-116 (Colon) | 2,4-disubstituted thienopyrimidine | (Potent activity reported) | [5] |
| HepG2 (Liver) | 2,4-disubstituted thienopyrimidine | (Potent activity reported) | [5] |
Antimicrobial and Antifungal Activity
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has also been investigated for its antimicrobial and antifungal properties. Certain derivatives have exhibited broad-spectrum activity against various bacterial and fungal strains, with some compounds showing greater potency than standard control drugs.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound and its analogs.
General Synthetic Protocol: One-Pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones[2]
-
Reaction Setup: To a solution of the appropriate 2H-thieno[2,3-d][2][3]oxazine-2,4(1H)-dione (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding aromatic aldehyde (1.2 mmol) and amine (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir for 30 minutes.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The product can often be obtained in high purity without the need for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if necessary.
In Vitro Kinase Inhibition Assay[11]
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, test compounds, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction: In a 96-well plate, add the serially diluted test compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)[2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry[12][13]
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for Apoptosis Markers[3][14]
-
Protein Extraction: Treat cells with the test compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
The this compound core and its analogs represent a highly versatile and promising scaffold in modern drug discovery. The synthetic accessibility and the numerous points for diversification have enabled the development of potent and selective inhibitors against a wide range of therapeutic targets, particularly in the field of oncology. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the investigation of their therapeutic potential in other disease areas. The continued application of advanced in silico and in vitro screening techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Synthetic Chemist's Guide to Thieno[2,3-d]pyrimidines: A Literature Review of Core Methodologies
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its structural analogy to purines. This bioisosterism has led to the development of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibitors and anticancer agents.[1][2] The efficient and versatile synthesis of this bicyclic heterocycle is therefore of paramount importance to drug discovery and development. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for the construction of the thieno[2,3-d]pyrimidine nucleus, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate methodology for a given synthetic challenge.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene and a pyrimidine ring to form the thieno[2,3-d]pyrimidine system creates a molecular architecture that mimics the endogenous purine bases, adenosine and guanine. This structural similarity allows molecules incorporating this scaffold to interact with a variety of biological targets, often with high affinity and selectivity. Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer.[2][3] The versatility of the synthetic routes to this scaffold allows for extensive derivatization, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug-like characteristics.
This guide will focus on the two primary retrosynthetic approaches to the thieno[2,3-d]pyrimidine core:
-
Route A: Annulation of a Pyrimidine Ring onto a Pre-synthesized Thiophene. This is the most common and versatile approach, with the Gewald reaction being a key initial step.
-
Route B: Construction of a Thiophene Ring onto an Existing Pyrimidine Moiety. A less frequently employed but valuable alternative for accessing specific substitution patterns.
We will explore the key reactions within each of these strategies, providing both the theoretical framework and practical guidance necessary for their successful implementation in a research setting.
Part 1: The Dominant Paradigm - Building the Pyrimidine Ring on a Thiophene Precursor
The most widely adopted and flexible strategy for the synthesis of thieno[2,3-d]pyrimidines involves the initial construction of a suitably substituted 2-aminothiophene, which then serves as a versatile intermediate for the subsequent annulation of the pyrimidine ring.
The Gewald Reaction: The Gateway to 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst.[5]
Mechanism of the Gewald Reaction:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated intermediate. Intramolecular cyclization and subsequent tautomerization then afford the 2-aminothiophene product.[6]
Figure 1: Generalized workflow of the Gewald reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald reaction for the synthesis of a key 2-aminothiophene intermediate.
-
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
-
-
Procedure:
-
To a stirred solution of cyclohexanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
Add morpholine (0.1 mol) dropwise to the reaction mixture at room temperature. An exothermic reaction is often observed.
-
After the initial exothermic reaction subsides, heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
-
Expected Yield: 70-85%
Cyclization Strategies for Pyrimidine Ring Formation
With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. Several methods are available, with the choice of reagent dictating the substitution pattern of the final thieno[2,3-d]pyrimidine.
A common and versatile intermediate is the thieno[2,3-d]pyrimidin-4-one, which can be readily synthesized by the cyclization of a 2-aminothiophene-3-carboxamide or -carboxylate with a one-carbon synthon.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidin-4(3H)-one
-
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
-
Procedure:
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL) is heated at 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product.
-
Recrystallization from a suitable solvent such as ethanol or acetic acid yields the pure 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidin-4(3H)-one.[8]
-
-
Expected Yield: 60-75%
A one-pot, four-component reaction of a ketone, ethyl cyanoacetate, sulfur, and formamide has also been developed to streamline this process.[9]
The 4-oxo group of the thieno[2,3-d]pyrimidin-4-one is a versatile handle for further functionalization. Chlorination to the corresponding 4-chlorothieno[2,3-d]pyrimidine provides a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr) reactions.[10]
Experimental Protocol: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine
-
Materials:
-
Procedure:
-
A mixture of 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol) in phosphorus oxychloride (20 mL) is heated at reflux for 2-4 hours. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent.[10]
-
-
Expected Yield: 85-95%
Figure 2: Functionalization of the thieno[2,3-d]pyrimidine core.
Experimental Protocol: Nucleophilic Substitution on 4-Chlorothieno[2,3-d]pyrimidine
-
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine derivative
-
Amine nucleophile (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (e.g., triethylamine or potassium carbonate)
-
-
Procedure:
-
A solution of the 4-chlorothieno[2,3-d]pyrimidine (1 mmol) and the desired amine (1.2 mmol) in a suitable solvent (10 mL) is prepared.
-
A base (1.5 mmol) is added, and the reaction mixture is heated to reflux or stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization affords the desired 4-amino-substituted thieno[2,3-d]pyrimidine.[11]
-
-
Expected Yield: 60-90%
The Dimroth Rearrangement: A Tool for Isomerization and Diversification
The Dimroth rearrangement is a fascinating and synthetically useful isomerization of N-substituted 1,2-dihydropyrimidin-2-imines to 2-(substituted amino)pyrimidines.[12] In the context of thieno[2,3-d]pyrimidine synthesis, it provides a powerful method for introducing a wide variety of substituents at the 4-amino position.
Mechanism of the Dimroth Rearrangement:
The reaction typically proceeds via a ring-opening/ring-closing mechanism, often catalyzed by acid or base. The initial N-substituted imine undergoes nucleophilic attack (often by a solvent molecule), leading to the opening of the pyrimidine ring. Rotation around the newly formed single bond, followed by intramolecular cyclization and elimination, leads to the thermodynamically more stable 2-amino-substituted isomer.[13]
Figure 3: Simplified schematic of the Dimroth rearrangement.
Experimental Protocol: Microwave-Assisted Dimroth Rearrangement
Microwave irradiation can significantly accelerate the Dimroth rearrangement, leading to shorter reaction times and often improved yields.[14]
-
Materials:
-
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (an intermediate readily prepared from the corresponding 2-aminothiophene)
-
Aromatic amine
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
A mixture of the N,N-dimethylmethanimidamide intermediate (1 mmol), the aromatic amine (1.2 mmol), and a catalytic amount of acetic acid in ethanol (5 mL) is placed in a microwave reactor vessel.
-
The reaction is irradiated in a microwave synthesizer at a temperature of 120-150 °C for 10-30 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 4-arylamino-thieno[2,3-d]pyrimidine.
-
-
Expected Yield: 70-95%
Part 2: An Alternative Approach - Building the Thiophene Ring onto a Pyrimidine Scaffold
While less common, the construction of the thiophene ring onto a pre-existing, appropriately functionalized pyrimidine core offers a valuable alternative for accessing thieno[2,3-d]pyrimidines with specific substitution patterns that may be difficult to obtain via the more traditional routes.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile to form an enamine, which can then be hydrolyzed to a ketone. In the context of thieno[2,3-d]pyrimidine synthesis, a 5-cyano-6-thiomethylpyrimidine can undergo intramolecular cyclization to form the thiophene ring.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation of a 5-acylpyrimidine with a compound containing an active methylene group, followed by cyclization, can also be employed to construct the fused thiophene ring.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Starting Materials |
| Gewald Reaction followed by Cyclization | Highly versatile, wide substrate scope, readily available starting materials, numerous established protocols. | Multi-step process, may require purification of intermediates. | Ketones/aldehydes, active methylene nitriles, sulfur. |
| Functionalization via 4-Chlorothieno[2,3-d]pyrimidines | Excellent for introducing a wide range of nucleophiles at the 4-position, high yields in substitution reactions. | Requires the synthesis of the 4-oxo precursor, use of corrosive POCl₃. | Thieno[2,3-d]pyrimidin-4-ones. |
| Dimroth Rearrangement | Provides access to a diverse array of 4-amino substituted derivatives, can be accelerated by microwave irradiation. | Requires the synthesis of the N-substituted imine precursor. | 2-Aminothiophenes, formamide derivatives, amines. |
| Thiophene Ring Annulation onto Pyrimidine | Access to substitution patterns not easily obtained by other routes. | Less generally applicable, may require more specialized starting materials. | Functionalized pyrimidines (e.g., 5-cyano-6-mercaptopyrimidines). |
Conclusion
The synthesis of the thieno[2,3-d]pyrimidine scaffold is a well-established field with a rich and diverse array of synthetic methodologies. The dominant and most versatile approach remains the construction of the pyrimidine ring onto a pre-formed 2-aminothiophene, typically synthesized via the robust and efficient Gewald reaction. Subsequent functionalization, particularly through the intermediacy of 4-chlorothieno[2,3-d]pyrimidines, and diversification via the Dimroth rearrangement, provide medicinal chemists with a powerful toolkit for the synthesis of extensive compound libraries. While less common, the annulation of the thiophene ring onto a pyrimidine precursor offers a complementary strategy for accessing unique chemical space. The choice of synthetic route will ultimately be dictated by the desired substitution pattern, the availability of starting materials, and the specific goals of the research program. The continued development of novel, efficient, and sustainable synthetic methods for the construction of this important heterocyclic system will undoubtedly fuel future discoveries in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
The Thieno[2,3-d]pyrimidin-4(3H)-one Core: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical evolution of this remarkable heterocyclic system. We will delve into the foundational synthetic strategies that have paved the way for its widespread use, with a particular focus on the seminal Gewald reaction and the subsequent evolution of cyclization techniques. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the chemistry and historical context of thieno[2,3-d]pyrimidin-4(3H)-ones, fostering further innovation in the design of novel therapeutics.
A Historical Perspective: From Obscurity to a Privileged Scaffold
The journey of the thieno[2,3-d]pyrimidine core from a synthetic curiosity to a central motif in drug discovery is a testament to the synergistic advancements in synthetic organic chemistry and molecular pharmacology.
The Dawn of Thienopyrimidines: Early Pioneers
While the comprehensive history of fused pyrimidine chemistry dates back to the isolation of uric acid in 1776, the specific lineage of thienopyrimidines has a more recent, yet equally significant, origin[1][2]. The earliest recorded synthesis of a thienopyrimidine derivative is attributed to the pioneering work of Wilhelm Steinkopf in 1914 [3]. His foundational contributions to the chemistry of thiophene-containing heterocycles laid the essential groundwork for future explorations in this field. Although the specifics of this initial synthesis are not widely detailed in contemporary literature, his comprehensive 1941 monograph, "Die Chemie des Thiophens" (The Chemistry of Thiophene), stands as a significant milestone in the understanding of these compounds[1].
The Gewald Reaction: A Paradigm Shift in Thiophene Synthesis
A pivotal moment in the history of thieno[2,3-d]pyrimidin-4(3H)-ones arrived with the discovery of the Gewald reaction in the 1960s by German chemist Karl Gewald. This multicomponent reaction provides an elegant and efficient pathway to polysubstituted 2-aminothiophenes, which are the critical precursors for the synthesis of the thieno[2,3-d]pyrimidine core. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. Its simplicity, versatility, and tolerance of a wide range of functional groups have made it the most prevalent method for constructing the requisite thiophene ring.
The Cornerstone of Synthesis: The Gewald Reaction
The Gewald reaction is a three-component reaction that forms a 2-aminothiophene in a single step. The general mechanism is believed to proceed through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Mechanistic Insights
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester, catalyzed by a base (commonly a secondary amine like morpholine or piperidine). This is followed by the addition of elemental sulfur to the α-carbon of the condensed product. The final step is an intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene.
Figure 1: Conceptual workflow of the Gewald Reaction.
Experimental Protocol: A Representative Gewald Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a 2-aminothiophene-3-carboxylate, a key intermediate for thieno[2,3-d]pyrimidin-4(3H)-ones.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in ethanol at room temperature, add morpholine.
-
Slowly add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a solid precipitate forms.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene-3-carboxylate.
Annulation of the Pyrimidine Ring: Building the Core
With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. Several methods have been developed over the years, each with its own advantages and applications.
Cyclization with Formamide: The Direct Approach
One of the most direct and widely used methods involves the reaction of a 2-aminothiophene-3-carboxamide or -3-carboxylate with formamide at high temperatures. This reaction serves as both a reactant, providing the C4 and N3 atoms of the pyrimidine ring, and as a solvent.
Figure 2: Cyclization of a 2-aminothiophene derivative with formamide.
Multi-Step Approaches: Building Complexity
For more complex substitution patterns, multi-step approaches are often employed. These typically involve the initial acylation or formylation of the 2-amino group, followed by cyclization.
Table 1: Common Reagents for Pyrimidine Ring Annulation
| Reagent | Intermediate | Product | Key Features |
| Formic Acid | N-formyl-2-aminothiophene | Thieno[2,3-d]pyrimidin-4(3H)-one | Often used for unsubstituted pyrimidinone ring. |
| Acyl Chlorides/Anhydrides | N-acyl-2-aminothiophene | 2-Substituted thieno[2,3-d]pyrimidin-4(3H)-one | Allows for introduction of various substituents at the 2-position. |
| Isocyanates/Isothiocyanates | 2-Ureido/thioureidothiophene | 2-Amino/thioxo-thieno[2,3-d]pyrimidin-4(3H)-one | Provides access to 2-amino or 2-thioxo derivatives. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Formamidine intermediate | N-Substituted-4-aminothieno[2,3-d]pyrimidine | Key reagent in the Dimroth rearrangement for N-aryl substitution. |
The Dimroth Rearrangement: A Versatile Tool for N-Substitution
The Dimroth rearrangement is a powerful reaction for the synthesis of N-substituted thieno[2,3-d]pyrimidines. This reaction typically involves the initial formation of a formamidine intermediate from a 2-aminothiophene-3-carbonitrile and DMF-DMA. Subsequent reaction with a primary amine leads to a ring-opening and ring-closing cascade, resulting in the N-substituted thieno[2,3-d]pyrimidine. This method is particularly valuable for creating libraries of compounds with diverse N-substituents for structure-activity relationship (SAR) studies.[3]
Evolution in Medicinal Chemistry: A Privileged Scaffold
The thieno[2,3-d]pyrimidin-4(3H)-one core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[4] This versatility stems from its structural similarity to purine, a key component of nucleic acids and a fundamental building block in numerous biological processes.
The timeline of discovery for various biological activities of thieno[2,3-d]pyrimidin-4(3H)-one derivatives highlights the scaffold's therapeutic potential:
-
Antifungal and Antibacterial Agents: Early investigations into the biological activities of thienopyrimidines revealed their potential as antimicrobial agents.
-
Anticancer Agents: A significant breakthrough in the medicinal chemistry of this scaffold was the discovery of its potent anticancer properties. Derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K)[5].
-
Enzyme Inhibitors: The scaffold has been successfully employed to design inhibitors for a range of enzymes, including phosphodiesterase 4 (PDE4) and Rho-associated coiled-coil containing protein kinase (ROCK)[6].
-
Receptor Antagonists: Thieno[2,3-d]pyrimidine derivatives have also been developed as antagonists for G protein-coupled receptors, such as the gonadotropin-releasing hormone (GnRH) receptor.
The continuous exploration of the chemical space around the thieno[2,3-d]pyrimidin-4(3H)-one core, facilitated by the robust synthetic methodologies described herein, ensures its continued prominence in the quest for novel and effective therapeutic agents.
Conclusion
The journey of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold from its early discovery to its current status as a privileged structure in medicinal chemistry is a compelling narrative of scientific progress. The foundational work of early pioneers, coupled with the transformative impact of the Gewald reaction, has provided chemists with a powerful and versatile platform for the synthesis of a vast array of derivatives. The inherent biological potential of this scaffold, rooted in its structural analogy to purines, has been realized through the discovery of its potent and diverse pharmacological activities. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the thieno[2,3-d]pyrimidin-4(3H)-one core is poised to remain a fertile ground for the discovery of next-generation therapeutics.
References
- 1. Die Chemie des Thiophens - Georg Wilhelm Steinkopf - Google 圖書 [books.google.com.tw]
- 2. Die Chemie des Thiophens. (= Wissenschaftliche Forschungsberichte/Naturwissenschaftliche Reihe - Band 53). von Steinkopf, Wilhelm.:: (1941) | Antiquariat Silvanus - Inhaber Johannes Schaefer [zvab.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
detailed synthesis protocol for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
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Recommended Authoritative Resources:
-
SciFinder: A comprehensive database of chemical literature and patents, offering access to synthesis protocols, substance information, and reaction schemes.
-
Reaxys: A database containing extensive information on chemical compounds, reactions, and properties, including experimental procedures from peer-reviewed literature.
-
PubChem: A public database from the National Institutes of Health (NIH) that provides information on the biological activities of small molecules.
-
The Royal Society of Chemistry (RSC) Journals: A collection of high-impact journals covering all aspects of chemistry, including organic synthesis.
-
The American Chemical Society (ACS) Journals: A leading publisher of peer-reviewed research journals in the chemical and related sciences.
These resources are curated by experts and provide the detailed, validated, and safe information necessary for professional research and development.
Application Notes and Protocols for the Purification of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction
6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thieno[2,3-d]pyrimidine scaffold, it is a bioisostere of quinazolines and purine nucleobases, suggesting a potential for a wide range of biological activities.[1] Indeed, various substituted thieno[2,3-d]pyrimidines have been investigated as inhibitors of cancer cell growth, protein kinase inhibitors, and for other therapeutic applications.[2][3][4] Given its role as a key intermediate or a potential active pharmaceutical ingredient (API), achieving high purity of this compound is critical for ensuring reproducible biological data, meeting regulatory standards, and guaranteeing patient safety in downstream applications.
This document provides a comprehensive guide to the purification of this compound, targeting researchers, scientists, and drug development professionals. It outlines several effective purification techniques, from routine workup to high-purity isolation, and explains the rationale behind the choice of specific methods and parameters. The protocols provided are designed to be robust and adaptable, allowing for optimization based on the specific impurity profile of the crude material.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂OS | PubChem[5] |
| Molecular Weight | 180.23 g/mol | PubChem[5] |
| XLogP3 | 1.6 | PubChem[5] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[6] |
The positive XLogP3 value suggests a moderate level of lipophilicity, indicating that the compound will be soluble in a range of organic solvents but may have limited solubility in water. The presence of nitrogen and oxygen atoms in the heterocyclic core also allows for hydrogen bonding, which will influence its solubility in protic solvents.
Purification Strategies: From Crude to High Purity
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, often combining different techniques, is typically the most effective.
Figure 1: A general workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For many thieno[2,3-d]pyrimidin-4(3H)-one derivatives, recrystallization is a highly effective method, sometimes sufficient to achieve high purity without the need for chromatography.[1]
Rationale for Solvent Selection
An ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature (e.g., boiling point).
-
Poorly dissolve the compound at low temperatures (e.g., 0-4 °C).
-
Either completely dissolve or leave impurities completely insoluble at all temperatures.
-
Not react with the compound.
-
Be volatile enough for easy removal from the purified crystals.
Based on the structure of this compound and literature on related compounds, suitable solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and potentially polar aprotic solvents like N,N-dimethylformamide (DMF) or dioxane for less soluble compounds, often in combination with an anti-solvent.[7]
Step-by-Step Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude material (10-20 mg) in various solvents (e.g., ethanol, ethyl acetate, toluene, chloroform) at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
For complex mixtures where recrystallization is ineffective, silica gel column chromatography is the method of choice for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Rationale for Method Parameters
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is generally suitable.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The moderate polarity of the target compound (XLogP3 = 1.6) suggests that a gradient elution from a low to a higher concentration of the polar solvent will be effective.
Step-by-Step Protocol
-
TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the starting mobile phase (e.g., 80:20 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Example Eluent Systems for Chromatography
| Eluent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar impurities. |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For obtaining the highest purity material (>99.5%) or for separating very closely related impurities, preparative HPLC is the most powerful technique.
Rationale for Method Parameters
-
Stationary Phase: A C18 reversed-phase column is a common choice for compounds of this polarity.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
Figure 2: Workflow for purification by preparative HPLC.
Step-by-Step Protocol
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A typical starting point would be a C18 column with a water/acetonitrile gradient.
-
Sample Preparation: Dissolve the partially purified compound in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the developed method.
-
Fraction Collection: Collect the eluent corresponding to the peak of the target compound.
-
Post-Processing: Combine the pure fractions. The organic solvent can be removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to yield the final high-purity solid.
Conclusion
The purification of this compound is a critical step in its use for research and development. The choice of the purification technique should be guided by the impurity profile of the crude material and the final purity requirements. For most applications, a well-optimized recrystallization protocol can provide material of sufficient purity. For more challenging separations or when very high purity is required, silica gel chromatography and preparative HPLC are powerful alternatives. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy for this important class of compounds.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Phenylthieno 2,3-d pyrimidin-4(3H)-one 35970-78-6 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one in Kinase Inhibitor Screening
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important target classes for drug discovery.[2] The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged structure" in the design of kinase inhibitors due to its structural similarity to adenine, the core of the ATP molecule.[3] This structural mimicry allows thienopyrimidine derivatives to effectively compete with ATP for binding to the kinase active site. Various derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), highlighting its potential in developing targeted therapies.[4][5]
This guide provides a comprehensive framework for utilizing 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one , a representative of the thienopyrimidine class, in a kinase inhibitor screening cascade. We will detail protocols from initial biochemical assays to more complex cell-based evaluations, explaining the scientific rationale behind each experimental choice to ensure robust and reliable data generation.
Physicochemical Properties of this compound
A foundational step in any screening campaign is understanding the physicochemical properties of the test compound. This knowledge informs decisions on solvent choice, potential for non-specific interactions, and cell permeability.
| Property | Value | Source |
| Molecular Weight | 180.23 g/mol | PubChem[6] |
| XLogP3 | 1.6 | PubChem[6] |
| Polar Surface Area | 69.7 Ų | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
Based on these properties, this compound exhibits drug-like characteristics. For biological assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO), a common practice for thienopyrimidine derivatives.[7]
The Kinase Inhibitor Screening Cascade: A Phased Approach
A successful screening campaign follows a logical progression from high-throughput biochemical assays to more physiologically relevant cell-based assays. This cascade is designed to efficiently identify potent and selective inhibitors while minimizing false positives.
Figure 1: A typical kinase inhibitor screening workflow.
Phase 1: Primary Biochemical Screening - The ADP-Glo™ Kinase Assay
The initial step is to determine if this compound inhibits the activity of a target kinase in a purified, in vitro system.[2] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9]
Principle of the ADP-Glo™ Assay: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[4] A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal.
Protocol: ADP-Glo™ Assay for IC50 Determination
This protocol is a general guideline and should be optimized for the specific kinase of interest (e.g., VEGFR-2, PI3Kα).
Materials:
-
This compound
-
Target Kinase (e.g., recombinant human VEGFR-2)
-
Kinase Substrate (e.g., a specific peptide substrate for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
-
Kinase Reaction Setup (5 µL per well):
-
In a 384-well plate, add 2.5 µL of 2x Kinase/Substrate solution (containing the target kinase and its substrate in kinase reaction buffer).
-
Add 2.5 µL of 2x compound dilution (prepared in kinase reaction buffer from the DMSO stocks).
-
Include "no inhibitor" (vehicle) controls (containing DMSO equivalent) and "no enzyme" controls.
-
Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the luminescent reaction.[4]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Phase 2: Orthogonal and Selectivity Screening
A potent hit from the primary screen must be evaluated for its mode of action and selectivity. An orthogonal assay, using a different detection technology, helps to rule out compound interference with the primary assay components. Selectivity profiling across a panel of kinases is crucial to identify potential off-target effects and to understand the inhibitor's specificity.[10][11]
Orthogonal Assay: LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal method. It measures the binding of a phospho-specific antibody to the phosphorylated substrate produced in the kinase reaction.[12]
Principle of the LanthaScreen™ TR-FRET Assay: A terbium-labeled antibody (donor) binds to the phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[7]
The protocol for the LanthaScreen™ assay follows a similar setup to the ADP-Glo™ assay, involving a kinase reaction followed by the addition of detection reagents (EDTA to stop the reaction and the terbium-labeled antibody).[1]
Selectivity Profiling
It is highly recommended to screen promising hits against a broad panel of kinases (e.g., the Kinase Selectivity Profiling Systems from Promega or services from companies like Reaction Biology).[13][14] This provides a selectivity profile, which is critical for predicting potential off-target toxicities and for guiding further lead optimization.[10]
Phase 3: Cellular Assays - Bridging the Gap to Physiology
While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell.[10] Cellular assays are therefore a critical next step to confirm that the compound can enter cells, engage its target, and exert a functional effect.
Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay is a live-cell method that quantitatively measures the binding of a compound to its target protein.[15]
Principle of the NanoBRET™ Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase serves as the energy acceptor. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that binds to the kinase will compete with the tracer, causing a loss of BRET signal.[16]
Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.
Procedure:
-
Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
After 24 hours, harvest the cells and plate them in white, 384-well assay plates.[16]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™ I medium.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ fluorescent tracer to the wells.
-
Incubate at 37°C in a 5% CO2 incubator for the recommended time to allow the compound and tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution, including the extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[16]
-
Add the substrate solution to the wells.
-
Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[16]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the inhibitor concentration and determine the cellular IC50.
-
Protocol: Cellular Phosphorylation Assay (Western Blot)
To confirm that target engagement translates into functional inhibition of the signaling pathway, a Western blot can be performed to measure the phosphorylation of a known downstream substrate of the target kinase.
Principle: If this compound inhibits the target kinase, the phosphorylation of its downstream substrate should decrease in a dose-dependent manner.
Procedure:
-
Cell Treatment:
-
Plate cells that endogenously express the target kinase and its pathway components.
-
Starve the cells (if necessary) and then stimulate with an appropriate growth factor to activate the pathway (e.g., VEGF for the VEGFR-2 pathway).
-
Treat the cells with increasing concentrations of this compound for a defined period.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST is often preferred for phospho-antibodies to reduce background).[17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[19]
-
Protocol: Ba/F3 Cell Proliferation Assay
For kinases that are known oncogenic drivers, the Ba/F3 cell proliferation assay is a powerful tool to assess the compound's effect on cancer cell survival.
Principle: Ba/F3 cells are an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their proliferation and survival now depend on the activity of that kinase.[20][21] A potent inhibitor of the driver kinase will induce cell death in the absence of IL-3.[20]
Procedure:
-
Cell Culture:
-
Culture Ba/F3 cells stably expressing the target oncogenic kinase (e.g., a constitutively active mutant of a receptor tyrosine kinase) in media without IL-3.
-
Culture the parental Ba/F3 cell line in parallel with media supplemented with IL-3 as a control for non-specific cytotoxicity.
-
-
Compound Treatment:
-
Plate the cells in 96-well plates and treat with a serial dilution of this compound.
-
-
Viability Assessment:
-
After a 48-72 hour incubation, assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence signal with a plate reader.
-
-
Data Analysis:
-
Determine the IC50 for the inhibition of proliferation in the engineered Ba/F3 cells.
-
Compare this to the IC50 in the parental Ba/F3 cells (with IL-3) to assess for specific, on-target effects versus general cytotoxicity.
-
Relevant Signaling Pathways
Understanding the signaling context of the target kinase is crucial for designing experiments and interpreting results. Thienopyrimidine derivatives have been shown to target kinases in key oncogenic pathways.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. promega.com [promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. promega.com [promega.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Strategic Approach to Developing Cell-Based Assays for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to natural purine bases which allows it to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound, 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, while structurally intriguing, currently has limited publicly available data regarding its specific biological targets and mechanism of action.[3]
This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to systematically develop and implement cell-based assays to elucidate the biological activity of this compound. Our approach is grounded in the established pharmacology of the broader thieno[2,3-d]pyrimidine class, which frequently exhibits activity as kinase inhibitors.[4] We will proceed with a logical, tiered assay cascade, starting with broad phenotypic screening and moving towards more specific, target-based mechanistic studies.
Part 1: Foundational Strategy - A Tiered Approach to Target Deconvolution
Given the lack of a known target for this compound, a systematic approach is crucial. The following workflow is designed to efficiently characterize its biological activity, starting with broad assessments and progressively narrowing the focus to specific molecular mechanisms.
Figure 1: A tiered workflow for the characterization of this compound.
Part 2: Tier 1 - Foundational Viability and Cytotoxicity Assays
The initial step is to determine if this compound exerts a biological effect on cancer cells. A panel of cell lines representing different cancer types is recommended to identify potential tissue-specific sensitivities.
Recommended Initial Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized.[5] |
| HepG-2 | Hepatocellular Carcinoma | Represents a different tissue origin.[5][6] |
| A549 | Non-Small Cell Lung Cancer | Lung cancer is a frequent target for thienopyrimidines.[7] |
| HT-29 | Colorectal Adenocarcinoma | Another common cancer type for screening.[6] |
| PC-3 | Prostate Cancer | To broaden the scope of the initial screen.[7] |
Protocol 2.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete growth medium (specific to each cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Part 3: Tier 2 - Target Identification and Pathway Analysis
Assuming this compound demonstrates cytotoxic activity, the next step is to identify its potential molecular targets and the cellular pathways it affects.
Strategy: Broad Kinase Panel Screening
The thieno[2,3-d]pyrimidine scaffold is a known hinge-binding motif for many protein kinases.[4] Therefore, a broad kinase panel screening is a logical and high-yield approach to identify potential targets. This can be performed using commercially available services that offer biochemical or cell-based kinase assays. The results will provide a list of kinases that are inhibited by the compound, guiding the subsequent validation experiments.
Phenotypic Assays: Uncovering the Cellular Response
Parallel to or following kinase screening, phenotypic assays can reveal the cellular consequences of compound treatment.
Protocol 3.2.1: Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing potential cell cycle arrest.[8]
Materials:
-
Treated and untreated cells
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 for 24-48 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Protocol 3.2.2: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells and follow the manufacturer's protocol for staining with Annexin V-FITC and Propidium Iodide (PI).
-
Data Acquisition and Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Part 4: Tier 3 - Mechanistic Validation
The data from Tier 2 will generate hypotheses about the compound's mechanism of action. Tier 3 focuses on validating these hypotheses.
Validating Kinase Inhibition in a Cellular Context
If kinase screening identifies potential targets (e.g., EGFR, VEGFR-2, PI3K, ROCK), the next step is to confirm the inhibition of these kinases and their downstream signaling pathways within the cell.[8][10][11]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methylthieno[2,3-d]pyrimidine|High-Qurity Research Chemical [benchchem.com]
- 3. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one Against Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, a novel small molecule with potential anticancer properties. Thienopyrimidine scaffolds are known to exhibit a range of biological activities, and their structural similarity to purines makes them compelling candidates for targeting key cellular processes in oncology.[1][2] This guide outlines detailed, field-proven protocols for the systematic evaluation of the compound's cytotoxic and cytostatic effects, including assessments of cell viability, induction of apoptosis, and cell cycle alterations. Furthermore, we discuss the rationale for selecting appropriate cancer cell lines based on the potential mechanisms of action for thienopyrimidine derivatives, which have been shown to modulate critical signaling pathways such as the EGFR and PI3K/Akt cascades.[3][4]
Introduction: The Rationale for Investigating this compound
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] As bioisosteres of purines, these compounds can interact with a multitude of biological targets, including protein kinases and enzymes involved in nucleotide biosynthesis.[5] Notably, various derivatives of this heterocyclic system have demonstrated potent anticancer activity, often through the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression and survival.[3][5]
The specific compound, this compound, features an ethyl substitution at the 6-position of the thienopyrimidine core. Structure-activity relationship studies on related 6-substituted thienopyrimidines have indicated that modifications at this position can significantly influence their biological activity and target selectivity.[5] This positions this compound as a promising candidate for anticancer drug discovery.
Chemical Structure:
| Compound Name | Chemical Structure |
| This compound |
This guide provides a foundational framework for the initial in vitro characterization of this compound, enabling researchers to generate robust and reproducible data to inform further preclinical development.
Experimental Design and Workflow
A systematic approach is crucial for the in vitro evaluation of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A general workflow for the in vitro testing of this compound.
Cell Line Selection and Maintenance
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the hypothesized mechanism of action of the test compound. Thienopyrimidine derivatives have been reported to inhibit key oncogenic signaling pathways, including:
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway is frequently deregulated in various cancers, such as non-small cell lung cancer (NSCLC) and colorectal cancer.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its components are often mutated or overactivated in cancers like breast and prostate cancer.[4][8]
Based on these potential targets, a panel of cell lines with known genetic backgrounds related to these pathways is recommended.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Genetic Features | Rationale |
| A549 | Non-Small Cell Lung Cancer | EGFR wild-type, KRAS mutation | Represents a common NSCLC subtype and serves as a model for EGFR-independent mechanisms.[7] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion (sensitizing mutation) | Highly sensitive to EGFR inhibitors, making it a good model to test for EGFR-targeting activity.[9] |
| MCF-7 | Breast Adenocarcinoma | ER-positive, PIK3CA mutation (E545K) | Represents a common breast cancer subtype with an activating mutation in the PI3K pathway.[8] |
| PC-3 | Prostate Cancer | PTEN null | Characterized by constitutive activation of the PI3K/Akt pathway due to the loss of the PTEN tumor suppressor.[4] |
| HCT-116 | Colorectal Carcinoma | KRAS mutation, PIK3CA mutation | A model for colorectal cancer with mutations in both the Ras and PI3K pathways. |
Cell Culture and Maintenance Protocol
Adherence to sterile cell culture techniques is paramount for obtaining reliable and reproducible results.
General Protocol:
-
Media Preparation: Use the complete growth medium recommended by the cell line supplier (e.g., ATCC).[10] This typically consists of a basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial in a 37°C water bath.[11]
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.[11]
-
Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate culture flask.
-
-
Routine Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Monitor cell confluence daily using an inverted microscope.
-
Subculture adherent cells when they reach 80-90% confluence.
-
To subculture, wash the cell monolayer with sterile PBS, and then add a minimal volume of a dissociation reagent like Trypsin-EDTA. Incubate for a few minutes at 37°C until cells detach.[11]
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at the desired density.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Carefully aspirate the medium containing MTT.[14]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting a dose-response curve (log of compound concentration vs. % cell viability) using non-linear regression analysis.
Example Data Presentation:
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 | [Insert experimental value] |
| HCC827 | [Insert experimental value] |
| MCF-7 | [Insert experimental value] |
| PC-3 | [Insert experimental value] |
| HCT-116 | [Insert experimental value] |
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[17]
Protocol
-
Cell Treatment and Harvesting:
-
Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[16]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
-
Staining:
-
Flow Cytometry Analysis:
Data Interpretation
The results are typically presented as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
Example Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | [Value] | [Value] | [Value] |
| Compound (0.5 x IC50) | [Value] | [Value] | [Value] |
| Compound (1 x IC50) | [Value] | [Value] | [Value] |
| Compound (2 x IC50) | [Value] | [Value] | [Value] |
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[19] Treatment with an anticancer agent can cause cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[20]
Protocol
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and collect a cell pellet of approximately 1 x 10^6 cells.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[22]
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to degrade RNA, which PI can also bind to.[19][21]
-
Incubate for 15-30 minutes at room temperature in the dark.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Data Interpretation
The resulting histogram will show distinct peaks corresponding to:
-
G0/G1 phase: A peak with 2n DNA content.
-
S phase: A broad distribution between the 2n and 4n peaks.
-
G2/M phase: A peak with 4n DNA content.
The percentage of cells in each phase is quantified using cell cycle analysis software.
Example Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | [Value] | [Value] | [Value] |
| Compound (0.5 x IC50) | [Value] | [Value] | [Value] |
| Compound (1 x IC50) | [Value] | [Value] | [Value] |
| Compound (2 x IC50) | [Value] | [Value] | [Value] |
Potential Signaling Pathways for Further Investigation
Based on the initial results from the cytotoxicity, apoptosis, and cell cycle assays, further studies can be designed to elucidate the specific molecular mechanism of this compound. Given the known activities of related compounds, the EGFR and PI3K/Akt signaling pathways are prime candidates for investigation.
Caption: Potential oncogenic signaling pathways targeted by thienopyrimidines.
Techniques such as Western blotting can be employed to assess the phosphorylation status of key proteins within these pathways (e.g., p-EGFR, p-Akt, p-ERK) following treatment with the compound.
References
- 1. scispace.com [scispace.com]
- 2. 6-ethyl-2-(2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one | C13H11N3OS | CID 852940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast Tumor Cells with PI3K Mutation or HER2 Amplification Are Selectively Addicted to Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.univpm.it [iris.univpm.it]
- 10. atcc.org [atcc.org]
- 11. onscience.es [onscience.es]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. static.igem.org [static.igem.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. immunostep.com [immunostep.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. helsinki.fi [helsinki.fi]
The Versatile Scaffold: 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one in Modern Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Core - A Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This bioisosteric relationship has propelled the development of numerous derivatives with significant therapeutic potential. The fusion of a thiophene and a pyrimidine ring creates a planar, electron-rich system that is amenable to diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3]
This guide focuses specifically on the 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one moiety, a key exemplar of this chemical class. The introduction of an ethyl group at the 6-position of the thiophene ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. We will delve into the synthetic pathways to access this core, detailed protocols for its biological evaluation, and an exploration of its primary applications in anticancer and anti-inflammatory research.
Synthetic Strategy: A Stepwise Approach to this compound
The construction of the this compound scaffold is most effectively achieved through a two-step synthetic sequence, beginning with the well-established Gewald three-component reaction to form the key 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidinone ring.
Step 1: Gewald Synthesis of the 2-Amino-5-ethylthiophene Precursor
The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] It involves a one-pot condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6] For the synthesis of our target precursor, butanal is utilized as the carbonyl component.
Protocol 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Objective: To synthesize the key thiophene intermediate required for the construction of the thienopyrimidine core.
Materials:
-
Butanal (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (2.0 equiv)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add ethanol (100 mL), butanal (1.0 equiv), and ethyl cyanoacetate (1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add elemental sulfur (1.1 equiv) to the mixture.
-
Slowly add morpholine (2.0 equiv) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the crude product and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the combined crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-amino-5-ethylthiophene-3-carboxylate as a solid.
Step 2: Cyclization to Form the Thieno[2,3-d]pyrimidin-4(3H)-one Ring
The final step in the synthesis of the core scaffold involves the cyclization of the 2-aminothiophene precursor. A common and efficient method for this transformation is heating the intermediate with an excess of formamide, which serves as both the reagent and the solvent.[7][8]
Protocol 2: Synthesis of this compound
Objective: To construct the final thienopyrimidine scaffold from the 2-aminothiophene intermediate.
Materials:
-
Ethyl 2-amino-5-ethylthiophene-3-carboxylate (1.0 equiv)
-
Formamide (excess, e.g., 20-30 equiv)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Ice bath
-
Distilled water
Procedure:
-
In a round-bottom flask, combine ethyl 2-amino-5-ethylthiophene-3-carboxylate (1.0 equiv) with an excess of formamide.
-
Heat the mixture to 180-190 °C under a reflux condenser for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Caption: Synthetic pathway to this compound.
Applications in Anticancer Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a prominent feature in the design of novel anticancer agents, particularly as kinase inhibitors and antifolates.[9][10] The ethyl substitution at the 6-position can be strategically utilized to probe the hydrophobic pockets of enzyme active sites, potentially leading to enhanced potency and selectivity.
Targeting Kinase Signaling Pathways
Several kinases are implicated in cancer progression, and their inhibition is a validated therapeutic strategy. Derivatives of thieno[2,3-d]pyrimidine have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rho-associated coiled-coil containing protein kinase (ROCK).[10][11]
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay
-
96-well white microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells except the blank.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 4: In Vitro ROCK Kinase Inhibition Assay
Objective: To assess the inhibitory potential of this compound derivatives against ROCK kinase.
Materials:
-
Active ROCK-II enzyme
-
MYPT1 substrate
-
10X Kinase Reaction Buffer
-
ATP
-
Test compound
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well substrate-coated plate
-
Microplate reader for absorbance measurement
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add diluted test compound or vehicle (for positive control) to the wells of the MYPT1-coated plate.
-
Add the active ROCK-II enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of 10X Kinase Reaction Buffer and ATP.
-
Incubate the plate at 30 °C for 30-60 minutes with gentle agitation.
-
Stop the reaction and wash the wells with wash buffer.
-
Add the anti-phospho-MYPT1 (Thr696) antibody and incubate at room temperature for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation at room temperature.
-
After a final wash, add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Determine the IC₅₀ value from the dose-response curve.[12][13]
Anticancer Cell Proliferation Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[14]
Protocol 5: MTT Assay for Anticancer Screening
Objective: To evaluate the in vitro cytotoxicity of this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[15][16]
Applications in Anti-inflammatory Research
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[13][17] Inflammation is a complex biological response, and a key mediator in this process is Prostaglandin E2 (PGE2).[11] The inhibition of PGE2 production is a common strategy for anti-inflammatory drug development.
Protocol 6: In Vitro Anti-inflammatory Assay - PGE2 Quantification
Objective: To assess the ability of this compound derivatives to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated cells.
Materials:
-
RAW 264.7 murine macrophage cell line or similar
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
PGE2 ELISA kit
-
24-well cell culture plate
-
CO₂ incubator
-
Microplate reader for ELISA
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and PGE2 production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Determine the concentration-dependent inhibitory effect of the test compound on PGE2 production and calculate the IC₅₀ value.[11][18]
Caption: Overview of medicinal chemistry applications.
Data Summary and Interpretation
The following table provides a hypothetical summary of data that could be generated from the described protocols for a series of this compound derivatives.
| Compound ID | R-Group at Position 2 | VEGFR-2 IC₅₀ (µM) | ROCK IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PGE2 Inhibition IC₅₀ (µM) |
| ETP-01 | H | 1.2 | 2.5 | 5.8 | 7.2 | > 50 |
| ETP-02 | Phenyl | 0.5 | 1.1 | 2.1 | 3.5 | 25.6 |
| ETP-03 | 4-Methoxyphenyl | 0.2 | 0.8 | 1.5 | 2.0 | 15.3 |
| ETP-04 | 3-Hydroxyphenyl | 0.8 | 1.9 | 4.2 | 5.1 | 8.9 |
Interpretation:
-
Structure-Activity Relationship (SAR): The data suggests that substitution at the 2-position significantly impacts biological activity. The introduction of a phenyl group (ETP-02) enhances both anticancer and anti-inflammatory activities compared to the unsubstituted analog (ETP-01).
-
Anticancer Potency: The 4-methoxyphenyl derivative (ETP-03) demonstrates the most potent inhibition of VEGFR-2 and ROCK kinases, which correlates with its strong cytotoxicity against both MCF-7 and A549 cancer cell lines. This highlights the importance of electron-donating groups at the para position of the phenyl ring for kinase inhibition.
-
Anti-inflammatory Activity: The 3-hydroxyphenyl derivative (ETP-04) shows the most promising anti-inflammatory activity, suggesting that a hydrogen bond donor at the meta position may be favorable for interacting with enzymes involved in the inflammatory cascade, such as cyclooxygenases.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic route is robust and amenable to the generation of diverse libraries of compounds for structure-activity relationship studies. The protocols detailed in this guide provide a solid framework for the biological evaluation of these derivatives in the context of anticancer and anti-inflammatory drug discovery.
Future research should focus on exploring a wider range of substitutions at various positions of the thienopyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. Advanced studies, including in vivo efficacy models and detailed mechanistic investigations, will be crucial in translating the promising in vitro activity of these compounds into clinically viable drug candidates.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. atcc.org [atcc.org]
- 16. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
Application Notes and Protocols: Strategic Derivatization of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one for Enhanced Bioactivity
Authored by: Senior Application Scientist, Gemini Labs
Abstract
The thieno[2,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold, recognized as a bioisostere of purines and quinazolines, and is central to numerous pharmacologically active agents.[1][2][3] Compounds bearing this core have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and specific kinase inhibitory effects.[1][2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic chemical modification of a specific, promising scaffold: 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. We will explore key derivatization points on the molecule, explain the chemical rationale behind these modifications, and provide detailed, field-proven protocols for synthesis and subsequent bioactivity evaluation. The objective is to empower research teams to rationally design and synthesize novel analogues with improved therapeutic potential through a structured understanding of the molecule's structure-activity relationship (SAR).[5][6][7]
The Strategic Framework for Derivatization
The bioactivity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a biological target. The derivatization of the this compound core is a systematic exploration of chemical space around the scaffold to optimize these interactions. The primary sites for modification on this core, which offer distinct opportunities to modulate physicochemical and pharmacological properties, are the N-3, C-4, and C-2 positions.
-
N-3 Position (Pyrimidine Ring): Alkylation or arylation at this nitrogen atom directly influences the molecule's hydrogen bonding capacity, lipophilicity, and steric profile. These modifications can prevent metabolic degradation or introduce new vectors for target engagement.[8][9][10]
-
C-4 Position (Exocyclic Oxygen): The carbonyl oxygen can be transformed into a reactive 4-chloro group, a crucial synthetic handle. This allows for the introduction of a diverse array of nucleophiles, particularly amines. The resulting 4-amino derivatives, especially 4-anilino substituents, are a hallmark of many successful kinase inhibitors, as they can form critical hydrogen bonds in the hinge region of the ATP-binding pocket.[5][11]
-
C-2 Position: This position allows for the introduction of various substituents that can project into solvent-exposed regions or deep hydrophobic pockets of a target protein. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for installing diverse aryl and heteroaryl moieties at this site, profoundly impacting target specificity and potency.[5][12]
Caption: Key sites for chemical modification on the core scaffold.
Synthetic Protocols for Derivatization
The following protocols are presented as self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: N-3 Alkylation of the Pyrimidinone Core
Rationale: This protocol introduces alkyl or benzyl groups at the N-3 position. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic nitrogen anion relatively free. Sodium hydride (NaH) is a stronger, non-nucleophilic base used for less reactive alkylating agents, ensuring complete deprotonation of the pyrimidinone.
Materials:
-
This compound (1.0 eq)
-
Alkyl or Benzyl Halide (e.g., Benzyl Bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous) (2.0 - 3.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup (using K₂CO₃): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl/benzyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Reaction Setup (using NaH): To a flask containing a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise. Allow the mixture to stir for 30-60 minutes at 0 °C until hydrogen evolution ceases. Then, add the alkyl/benzyl halide dropwise at 0 °C and allow the reaction to warm to room temperature.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure N-3 substituted product.
Protocol 2: C-4 Derivatization via Nucleophilic Aromatic Substitution
This is a two-step process involving the creation of a highly reactive 4-chloro intermediate, which is then substituted.
Step A: Synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
Rationale: Phosphorus oxychloride (POCl₃) serves as both the reagent and solvent for the conversion of the 4-oxo group to a 4-chloro group. The reaction is performed under reflux to provide the necessary activation energy. A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.
Materials:
-
This compound (1.0 eq)
-
Phosphorus Oxychloride (POCl₃)
-
Toluene
-
Ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add this compound to an excess of POCl₃ (typically 5-10 volume equivalents).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4-8 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.
-
Once the excess POCl₃ is hydrolyzed, neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8.
-
Extract the resulting suspension/solution with EtOAc or Dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-chloro intermediate is often used directly in the next step without further purification.[11]
Step B: Synthesis of 4-Amino-6-ethylthieno[2,3-d]pyrimidines
Rationale: The electron-withdrawing pyrimidine ring activates the 4-chloro position for SNAr. The reaction is typically run in a protic solvent like isopropanol or ethanol, which can solvate the transition state. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
Materials:
-
4-Chloro-6-ethylthieno[2,3-d]pyrimidine (1.0 eq)
-
Desired primary or secondary amine (e.g., aniline, morpholine) (1.1 - 1.5 eq)
-
Isopropanol (IPA) or Ethanol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
Procedure:
-
Reaction Setup: Dissolve the crude 4-chloro-6-ethylthieno[2,3-d]pyrimidine in IPA.
-
Add the desired amine followed by DIPEA.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold IPA or ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-amino derivative.
Protocol 3: C-2 Arylation via Microwave-Assisted Suzuki-Miyaura Coupling
Rationale: This protocol is for a 2-halo-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one precursor. The Suzuki coupling is a robust C-C bond-forming reaction. Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, often reducing reaction times from hours to minutes.[13] The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. A base is required to activate the boronic acid for transmetalation.[14]
Materials:
-
2-Bromo-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 - 3.0 eq)
-
Degassed Solvent Mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave reactor vial with stir bar
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial, add the 2-bromo substrate, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-140 °C for 10-30 minutes with stirring.[13] Monitor pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with EtOAc and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C-2 arylated product.
Workflow for Bioactivity Evaluation
The successful synthesis of derivatives must be followed by a systematic evaluation of their biological activity to establish SAR and identify lead compounds.
Caption: An iterative workflow for synthesis and biological evaluation.
Protocol A: In Vitro Antiproliferative MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[5] This is a standard primary screen for anticancer activity.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and SAR Interpretation
Systematic logging of synthetic modifications and their corresponding bioactivity is crucial for building a robust SAR.
Table 1: Representative Data for N-3 Substituted Derivatives against HCT-116 Cells
| Compound ID | R Group (at N-3) | IC₅₀ (µM) |
| Core | -H | > 50 |
| 1a | -CH₃ | 45.2 |
| 1b | -CH₂Ph | 15.8 |
| 1c | -CH₂(4-Cl-Ph) | 8.3 |
Interpretation: The data suggests that substitution at N-3 is favorable for activity, with larger, electron-deficient benzyl groups enhancing potency.
Table 2: Representative Data for C-4 Substituted Derivatives against a Target Kinase
| Compound ID | R Group (at C-4) | IC₅₀ (µM) |
| Core | =O | > 100 |
| 2a | -NH-Ph | 2.1 |
| 2b | -NH-(4-OCH₃-Ph) | 0.9 |
| 2c | Morpholino | 5.4 |
Interpretation: Conversion of the 4-oxo to a 4-anilino group drastically improves kinase inhibition. An electron-donating group on the aniline ring further enhances activity, suggesting a key interaction in the kinase active site.[5]
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel bioactive compounds. The derivatization strategies outlined in these application notes—targeting the N-3, C-4, and C-2 positions—provide a rational and experimentally validated framework for modulating the pharmacological profile of this core. By systematically applying these synthetic protocols and bio-evaluation workflows, researchers can efficiently navigate the chemical space, elucidate critical structure-activity relationships, and accelerate the identification of potent and selective lead candidates for further drug development.
References
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 9. cool-chemistry.ucoz.ua [cool-chemistry.ucoz.ua]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Many compounds based on this core structure have been investigated as anti-cancer agents.[3][4][5] Specifically, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promise in inhibiting cancer cell growth.[6][7] This document provides a detailed experimental guide for researchers, scientists, and drug development professionals to elucidate the mechanism of action of a novel compound, 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.
The proposed workflow is designed to be a systematic and logical progression, starting from broad phenotypic observations in cancer cells and narrowing down to the identification of specific molecular targets and pathway modulation. The protocols provided herein are based on established methodologies and are designed to be self-validating through the inclusion of appropriate controls.
Overall Experimental Workflow
The investigation into the mechanism of action of this compound will follow a multi-stage approach. This strategy allows for a comprehensive understanding of the compound's effects, from the cellular level down to specific molecular interactions.
Figure 1: A directed workflow for elucidating the mechanism of action.
Phase 1: Cellular Phenotyping
The initial phase focuses on characterizing the macroscopic effects of this compound on cancer cells. A panel of cancer cell lines, for instance, a breast cancer line (MCF-7), a colon cancer line (HCT-116), and a liver cancer line (HepG2), should be selected to assess the breadth of activity.[3]
Cell Viability and Proliferation Assays
Rationale: The first step is to determine if the compound affects cell viability and to establish a dose-response relationship. This provides the fundamental IC50 (half-maximal inhibitory concentration) values necessary for designing subsequent experiments. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human cancer cell line | MCF-7 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 |
| Compound Concentration Range | Serial dilutions | 0.01 µM to 100 µM |
| Incubation Time | Duration of compound exposure | 72 hours |
| Readout | Luminescence | Relative Luminescence Units (RLU) |
| Derived Value | Description | Example |
| IC50 | Concentration for 50% inhibition | 5.2 µM |
Cell Cycle Analysis
Rationale: If the compound inhibits cell proliferation, it is crucial to determine if this is due to an arrest at a specific phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[9][10]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise.[11] Fix overnight at 4°C.[11]
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Apoptosis Induction Assays
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay is performed.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[16][17]
Protocol: Apoptosis Detection with Annexin V and Propidium Iodide
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide staining solution.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X binding buffer to each tube.[15]
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[15]
Phase 2: Pathway Analysis
Based on the phenotypic observations, the next phase aims to identify the signaling pathways modulated by the compound. Since many thieno[2,3-d]pyrimidine derivatives are kinase inhibitors, it is prudent to investigate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][18]
Western Blotting for Key Signaling Proteins
Rationale: Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[19][20] The phosphorylation state of many proteins is indicative of their activity.[21]
Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with primary antibodies overnight at 4°C.[23] Suggested primary antibodies include those against key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, Akt, p-ERK, ERK) and apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 2: Hypothesized signaling pathways affected by the compound.
Phase 3: Target Identification and Validation
The final phase focuses on identifying the direct molecular target(s) of this compound. The results from the pathway analysis will guide the selection of candidate targets.
In Vitro Kinase Assays
Rationale: If the western blot analysis suggests the inhibition of a particular kinase pathway (e.g., decreased phosphorylation of Akt), a direct in vitro kinase assay can confirm if the compound directly inhibits the upstream kinase (e.g., PI3K).[24][25] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[26]
Protocol: In Vitro Kinase Assay (General)
-
Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate, and varying concentrations of this compound in a kinase buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [³²P]-ATP or in a system with a FRET-based readout).[27]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radioactive assays, fluorescence/luminescence for other formats).
-
Data Analysis: Determine the IC50 of the compound for the specific kinase.
| Component | Description | Example |
| Kinase | Recombinant human kinase | PI3Kα |
| Substrate | Kinase-specific substrate | PIP2 |
| Compound | Test inhibitor | This compound |
| ATP | Phosphate donor | 10 µM |
| Readout | Method | Example |
| Kinase Activity | ADP-Glo™ Kinase Assay | Luminescence |
| Derived Value | Description | Example |
| IC50 | Concentration for 50% kinase inhibition | 0.8 µM |
Affinity-Based Target Identification
Rationale: To identify novel or unexpected targets, an unbiased approach is necessary. Affinity-based pull-down methods utilize the compound as a "bait" to isolate its binding partners from a cell lysate.[28][29]
Protocol: Affinity-Based Pull-Down with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Immobilize the biotinylated compound on streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with a cancer cell lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins, often by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry.[28]
-
Validation: The identified potential targets must be validated using orthogonal methods, such as in vitro kinase assays or cellular thermal shift assays (CETSA).
Conclusion
The systematic application of these protocols will provide a comprehensive understanding of the mechanism of action of this compound. By progressing from broad cellular effects to specific molecular interactions, researchers can build a robust and well-supported model of how this compound exerts its biological activity. This detailed characterization is an essential step in the preclinical development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. In vitro kinase assay [protocols.io]
- 25. reactionbiology.com [reactionbiology.com]
- 26. In Vitro Kinase Assays | Revvity [revvity.com]
- 27. In vitro kinase assay [bio-protocol.org]
- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, with a specific focus on the identification and mitigation of byproducts. We will move beyond simple procedural lists to explain the chemical causality behind the formation of these impurities and provide robust, self-validating protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to understanding the challenges in this synthesis.
Q1: What is the standard and most reliable synthetic route to this compound?
The most prevalent and industrially scalable approach is a two-step synthesis. The first step is the Gewald reaction , a multi-component condensation that builds the core 2-aminothiophene ring.[1][2] The second step involves the cyclization of this thiophene intermediate with a C1 source, typically formamide, to construct the fused pyrimidinone ring.[3][4]
Q2: Why is the Gewald reaction often problematic and a primary source of impurities?
The Gewald reaction's efficiency is also its primary challenge: it's a one-pot reaction involving a ketone (2-butanone), an activated nitrile (ethyl cyanoacetate), elemental sulfur, and a base.[5] The complexity arises from the multiple competing equilibria and reaction pathways occurring simultaneously. The initial Knoevenagel condensation must be properly balanced with the subsequent sulfur addition and cyclization.[5] Poor control over temperature, stoichiometry, or the rate of addition can favor the formation of stable intermediates or side-products over the desired 2-aminothiophene.
Q3: My overall yield is consistently low after the two steps. Where should I focus my optimization efforts?
Low overall yield is almost always traced back to the purity of the 2-aminothiophene intermediate from the Gewald reaction. It is a critical, self-validating checkpoint: do not proceed to the cyclization step without first rigorously purifying and characterizing the intermediate, ethyl 2-amino-5-ethylthiophene-3-carboxylate. Attempting to cyclize a crude mixture containing unreacted starting materials or byproducts will invariably lead to a complex final mixture that is difficult to purify and results in a significant yield loss. The high temperature required for formamide cyclization can cause byproducts from the first step to decompose or polymerize, further complicating purification.
Part 2: Troubleshooting Guide: Byproduct Identification and Mitigation
This guide is structured around specific experimental problems. We will diagnose the likely byproducts and provide actionable solutions.
Issue 1: Complex crude mixture after the Gewald Reaction.
"My TLC/LC-MS analysis of the crude product from the Gewald reaction shows multiple spots/peaks in addition to my desired ethyl 2-amino-5-ethylthiophene-3-carboxylate. What are these impurities?"
This is the most common challenge. The high reactivity of the components under basic conditions can lead to several off-target molecules.
Caption: Troubleshooting workflow for Gewald reaction byproducts.
| Byproduct Name | Stage of Formation | Likely Cause | Key Analytical Signatures (¹H NMR, MS) |
| Ethyl 2-cyano-3-methylpent-2-enoate | Knoevenagel Condensation | Reaction stalls before sulfur addition; insufficient base or low temperature.[5] | ¹H NMR: Absence of -NH₂ protons. Presence of a vinyl proton. MS (ESI+): [M+H]⁺ corresponding to C₉H₁₃NO₂. |
| 1,4-Dithiane-2,5-diol derivatives | Sulfur Addition | Incorrect stoichiometry or reaction conditions, especially with certain ketones.[1] | Complex NMR spectra. Often isolated as crystalline solids. Can be confirmed by X-ray crystallography if a suitable crystal is obtained. |
| Unreacted Starting Materials | - | Incomplete reaction due to short reaction time, low temperature, or poor mixing. | Signals corresponding to 2-butanone and ethyl cyanoacetate in ¹H NMR. |
| Colloidal Sulfur/Polysulfides | - | Poor solubility of elemental sulfur; reaction temperature too low. | Often appears as a fine yellow precipitate. Insoluble in most organic solvents and does not show up in NMR or routine LC-MS. |
-
Temperature Control: The Knoevenagel condensation is often exothermic. Maintain the initial reaction temperature at 40-50°C to ensure the condensation proceeds to completion without favoring side reactions.
-
Order of Addition: Add the base (e.g., triethylamine or morpholine) slowly to the mixture of the ketone and cyanoacetate. Allow the condensation to proceed for 30-60 minutes before adding the elemental sulfur. This ensures the enolate is formed and reacts correctly.
-
Purification: The most robust method for removing these byproducts is recrystallization from ethanol or isopropanol . The desired 2-aminothiophene is typically a crystalline solid, while unreacted materials and the Knoevenagel adduct often remain in the mother liquor as oils.
-
Step 1: Dissolve the crude solid in a minimum amount of hot ethanol (~70°C).
-
Step 2: If significant insoluble yellow material (sulfur) is present, perform a hot filtration.
-
Step 3: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Step 4: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Step 5: Validate Purity: Before proceeding, acquire a ¹H NMR spectrum. The spectrum should be clean, showing the characteristic broad singlet for the -NH₂ protons and the correct integration for the ethyl groups and the thiophene proton.
-
Issue 2: Low yield and persistent impurities after pyrimidinone ring cyclization.
"I cyclized my purified aminothiophene with formamide, but the final product, this compound, is difficult to purify and the yield is poor."
Assuming you started with a pure intermediate, issues in this step usually relate to incomplete reaction or thermal decomposition.
Caption: Reaction pathway showing byproduct formation during cyclization.
| Byproduct Name | Stage of Formation | Likely Cause | Key Analytical Signatures (¹H NMR, MS) |
| Ethyl 2-amino-5-ethylthiophene-3-carboxylate | Incomplete Reaction | Insufficient reaction temperature or time. Formamide cyclizations typically require temperatures of 160-190°C for several hours.[3] | Identical to the starting material for this step. |
| Ethyl 2-(formamido)-5-ethylthiophene-3-carboxylate | Intermediate (Incomplete Cyclization) | The reaction has initiated (N-formylation) but lacked sufficient thermal energy or time to complete the intramolecular cyclization and elimination of ethanol. | ¹H NMR: Disappearance of the -NH₂ signal, appearance of an amide -NH proton and a formyl -CHO proton (often around 8-8.5 ppm). MS (ESI+): [M+H]⁺ corresponding to C₁₀H₁₃NO₃S. |
| Dark, Tarry Decomposition Products | Thermal Decomposition | Excessive temperature (>200°C) or prolonged reaction times can cause both the starting material and product to decompose. | Insoluble, polymeric material. Leads to significant discoloration of the crude product. |
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous formamide if possible. Water can interfere with the reaction.
-
Optimal Temperature: The key is finding the "sweet spot." Heat the mixture of the aminothiophene in an excess of formamide to 180-190°C . Monitor the reaction by TLC or LC-MS. The reaction is often complete within 3-5 hours.
-
Purification: The product often precipitates from the reaction mixture upon cooling.
-
Step 1: Cool the reaction vessel to room temperature. A solid mass should form.
-
Step 2: Add water or ethanol to the crude mixture and stir or sonicate to break up the solid. This helps dissolve the excess formamide.
-
Step 3: Collect the solid product by vacuum filtration.
-
Step 4: Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Step 5: Recrystallize if necessary. If the product is still impure, recrystallization from a high-boiling point solvent like DMF, acetic acid, or a mixed solvent system (e.g., ethanol/water) is effective. The target compound is a stable, high-melting solid, while the N-formyl intermediate is often more soluble.
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support guide for the synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven guidance to help you increase the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and versatile strategy for synthesizing the thieno[2,3-d]pyrimidine scaffold involves a two-stage process:
-
Formation of a 2-aminothiophene precursor: This is most commonly achieved via the Gewald three-component reaction.[1][2] For the target molecule, this involves reacting butan-2-one (to provide the ethyl group at the future 6-position), an activated nitrile such as ethyl cyanoacetate or malononitrile, and elemental sulfur in the presence of a basic catalyst.
-
Annulation of the pyrimidine ring: The resulting 2-amino-5-ethylthiophene-3-carboxylate (or carboxamide/carbonitrile) is then cyclized to form the final pyrimidinone ring. This is typically accomplished by heating with formic acid or formamide.[3]
This modular approach is favored because it allows for optimization at each distinct stage, providing better control over the overall yield.
Troubleshooting Guide: Stage 1 - The Gewald Reaction
Q2: My yield for the 2-amino-5-ethylthiophene precursor is consistently low. How can I improve it?
Low yield in the Gewald reaction is a frequent issue stemming from suboptimal reaction conditions. The reaction is a delicate balance between the initial Knoevenagel condensation and the subsequent Michael addition and cyclization.
Causality: The choice of base is critical. It must be strong enough to deprotonate the active methylene compound (e.g., ethyl cyanoacetate) to initiate the Knoevenagel condensation with butan-2-one, but not so strong that it promotes unwanted side reactions. The base also catalyzes the subsequent addition of sulfur. Temperature control is equally important; excessive heat can lead to the decomposition of intermediates or the formation of polymeric sulfur byproducts.
Troubleshooting Steps:
-
Base Selection: While triethylamine (TEA) is common, secondary amines like morpholine or diethylamine often give superior yields.[1][4] They are excellent catalysts for the initial condensation and are less prone to inducing side reactions.
-
Temperature Control: The initial mixing of reactants should be performed at a low temperature (e.g., 0-5 °C) to control the exothermic Knoevenagel condensation. After the addition of the base, the reaction mixture can be gently warmed to 40-65 °C to facilitate the sulfur addition and cyclization.[4][5]
-
Solvent: Ethanol is the most commonly used solvent and generally provides good results.[4] For poorly soluble starting materials, DMF can be an alternative, but care must be taken as it can be difficult to remove and may interfere with product isolation.
-
Stoichiometry: Ensure precise 1:1:1 stoichiometry of the ketone, nitrile, and sulfur. An excess of sulfur can lead to complex byproduct mixtures, while an excess of the base can promote polymerization.
Table 1: Comparison of Gewald Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Base | Triethylamine (TEA) | Morpholine | Morpholine is a more effective catalyst for the Knoevenagel step and minimizes side reactions.[4] |
| Solvent | Methanol | Ethanol | Ethanol generally offers better solubility for the thiophene product, aiding in direct crystallization upon cooling. |
| Temperature | Reflux (78 °C in EtOH) | 45-50 °C | Lower temperatures prevent sulfur polymerization and decomposition of the enamine intermediate.[5] |
| Addition | All reagents at once | Slow, dropwise addition of base at 0-5 °C | Controls the initial exotherm, preventing runaway reactions and byproduct formation. |
| Typical Yield | 30-40% | 65-80% | Optimized conditions lead to a cleaner reaction profile and higher product yield. |
Q3: I'm observing a persistent yellow, sticky impurity along with my 2-aminothiophene product. What is it and how can it be avoided?
This is a classic sign of side reactions or incomplete conversion. The most likely culprits are unreacted starting materials, polymeric sulfur, or byproducts from the self-condensation of butan-2-one.
Causality: The formation of a sticky, oily residue often points to the presence of low molecular weight polymers or oligomeric sulfur species. This can happen if the reaction temperature is too high or if the elemental sulfur (S₈) does not react completely. Furthermore, a strong base can promote the self-condensation of butan-2-one, leading to complex impurities.
Optimized Protocol 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate
This protocol incorporates best practices to minimize impurities and maximize yield.
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in absolute ethanol (25 mL).
-
Cooling: Cool the mixture to 0-5 °C in an ice-water bath.
-
Base Addition: Add a solution of morpholine (12 mmol) in ethanol (5 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then warm it to 45-50 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath for 1-2 hours. The product should precipitate as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The resulting solid is often of sufficient purity for the next step. If necessary, recrystallize from ethanol.
Troubleshooting Guide: Stage 2 - Pyrimidine Ring Cyclization
Q4: The final cyclization step to form the pyrimidinone ring is inefficient. How can I drive the reaction to completion?
An incomplete cyclization is a common hurdle. The choice of reagent and reaction conditions are paramount for achieving a high yield of this compound.
Causality: The reaction involves the formylation of the 2-amino group of the thiophene precursor, followed by an intramolecular cyclization with the ester/amide at the 3-position. Using formic acid requires high temperatures to drive off water and facilitate the final condensation, which can sometimes lead to degradation. Using formamide as both the reagent and solvent can be more efficient as it operates at high temperatures and provides the formyl group directly.
Troubleshooting Steps & Reagent Comparison:
-
Formic Acid: Refluxing in 85-95% formic acid is a standard method. The key is to ensure a sufficiently high temperature (typically >100 °C) and long enough reaction time (6-12 hours) to drive the cyclization to completion. Using an excess of formic acid can help.
-
Formamide: Heating the 2-aminothiophene precursor in formamide at high temperatures (150-180 °C) is often more effective.[3] Formamide serves as both the formylating agent and the solvent, creating highly concentrated reaction conditions that favor cyclization.
-
Triethyl Orthoformate: A two-step, one-pot alternative involves first reacting the aminothiophene with triethyl orthoformate to form an ethoxymethyleneamino intermediate. This is then cyclized by adding an acid or base catalyst or simply by heating to a higher temperature. This method can be milder but adds complexity.
Table 2: Comparison of Cyclization Conditions
| Reagent | Temperature (°C) | Time (h) | Pros | Cons | Typical Yield |
| Formic Acid (85%) | 100-110 | 6-12 | Readily available; simple workup. | Requires long reaction times; potential for degradation. | 50-70% |
| Formamide | 150-180 | 2-4 | Faster reaction; often higher yield; acts as solvent.[3] | High temperature; can be difficult to remove during workup. | 75-90% |
| Triethyl Orthoformate | 120-140 | 4-8 | Milder conditions possible. | Two-step process; more expensive reagent. | 60-80% |
Optimized Protocol 2: Cyclization to this compound
This protocol utilizes formamide for efficient cyclization.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-amino-5-ethylthiophene-3-carboxylate (5 mmol) and formamide (15 mL).
-
Heating: Heat the mixture to 160-170 °C and maintain for 3 hours. The mixture should become a clear, homogenous solution. Monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Purification: Pour the cooled mixture into cold water (50 mL) and stir for 30 minutes to fully precipitate the product. Collect the solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol. Dry the product under vacuum. If needed, recrystallize from a suitable solvent like acetic acid or DMF/water.
Q5: My overall yield is low despite optimizing each step. What else could be going wrong?
If individual step yields are acceptable but the overall yield is poor, the issue often lies in the handling and purity of the intermediate.
Causality: The 2-aminothiophene precursor can be sensitive to air and light, and impurities carried over from the Gewald reaction can interfere with the subsequent cyclization step. Even small amounts of unreacted sulfur or base can poison the cyclization reaction or catalyze side reactions at high temperatures.
Recommendations:
-
Intermediate Purity is Key: Do not proceed to the cyclization step with an impure 2-aminothiophene intermediate. Take the time to recrystallize it until it is a clean, crystalline solid. This single action can dramatically improve the final yield and simplify purification.
-
Material Handling: Store the purified intermediate under an inert atmosphere (nitrogen or argon) and protected from light if it will not be used immediately.
-
Reagent Quality: Ensure the formamide or formic acid used for cyclization is of high purity. Old or degraded reagents can introduce water and other impurities that hinder the reaction.
By systematically addressing these common issues in both stages of the synthesis, you can reliably increase the yield and quality of your this compound.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. ijpbs.com [ijpbs.com]
Technical Support Center: Optimizing Thieno[2,3-d]pyrimidine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. Thieno[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, serving as the core for numerous therapeutic agents due to their structural similarity to purine nucleobases.[1][2] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles, ensuring efficiency and success in your synthetic campaigns.
Part 1: The Core Synthesis - Building the Thieno[2,3-d]pyrimidine Scaffold
The most prevalent and versatile strategy for constructing the thieno[2,3-d]pyrimidine core involves a two-stage process: first, the assembly of a substituted 2-aminothiophene ring, followed by the annulation of the pyrimidine ring.[3]
Section 1.1: The Gewald Reaction - Your Gateway to 2-Aminothiophene Precursors
The Gewald three-component reaction is the cornerstone for synthesizing the requisite 2-aminothiophene intermediates.[2][4] This one-pot reaction typically involves an α-methylene ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[5]
dot
Caption: Workflow for the Gewald three-component reaction.
Frequently Asked Questions & Troubleshooting
Q1: My Gewald reaction yield is low or the reaction has failed entirely. What are the common causes?
A1: This is a common issue that can often be traced back to one of three areas:
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Reagent Purity: The Gewald reaction is sensitive to the purity of the starting materials. Ensure your ketone is free of acidic impurities and that the malononitrile or ethyl cyanoacetate has not hydrolyzed. Use freshly opened or purified reagents if in doubt.
-
Base Selection and Stoichiometry: The choice of base is critical. Secondary amines like morpholine or piperidine are often preferred as they play a dual role as both base and catalyst.[4] Using too strong a base (e.g., an alkoxide) can promote unwanted side reactions. Ensure the base is used in catalytic, not stoichiometric, amounts.
-
Temperature Control: While some Gewald reactions proceed at room temperature, many require gentle heating (typically 40-60 °C) to initiate.[6] However, excessive temperatures can lead to decomposition of reactants or polymerization of the nitrile, resulting in a dark, intractable mixture. Monitor the reaction temperature closely.
Q2: I'm observing a significant amount of dark, tarry side products. How can I improve the reaction's cleanliness?
A2: The formation of tarry byproducts often points to polymerization or decomposition pathways.
-
Check Sulfur Quality: Use finely powdered elemental sulfur. Lumps of sulfur will have lower surface area and dissolve slowly, leading to an imbalanced reaction stoichiometry as the reaction proceeds.
-
Control Reaction Time: Do not let the reaction run for an excessively long time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to prevent product degradation.
-
Solvent Choice: While ethanol is common, for some substrates, a more polar solvent like Dimethylformamide (DMF) can improve solubility and lead to a cleaner reaction profile.[4]
Table 1: Impact of Base and Solvent on Gewald Reaction Yield
| Ketone Substrate | Activated Nitrile | Base (0.1 eq) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 85-95 | [4] |
| Acetophenone | Malononitrile | Triethylamine | THF | 35 | 70-80 | [6] |
| Ethyl Acetoacetate | Cyanoacetamide | Piperidine | DMF | 60 | 80-90 |[4] |
Experimental Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [7]
-
To a 250 mL round-bottom flask, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol (approx. 2 M concentration relative to the ketone) as the solvent.
-
To the stirred suspension, add morpholine (0.1 eq) dropwise via syringe.
-
Heat the reaction mixture in an oil bath at 50-55 °C. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.
-
Pour the cold slurry into a beaker of ice-water with stirring.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative as a crystalline solid.
Section 1.2: Pyrimidine Ring Formation - Cyclization with One-Carbon Synthons
With the 2-aminothiophene precursor in hand, the next step is to construct the fused pyrimidine ring. This is typically achieved by reacting the 2-amino group and the adjacent nitrile or ester with a reagent that can provide a single carbon atom to close the ring.[3]
dot
Caption: General workflow for pyrimidine ring cyclization.
Frequently Asked Questions & Troubleshooting
Q3: What are the most effective cyclizing agents for this transformation?
A3: The choice of reagent depends on the desired substitution pattern and available equipment.
-
Formamide: Reacting a 2-aminothiophene-3-carbonitrile with formamide is a classic, straightforward method to produce the unsubstituted thieno[2,3-d]pyrimidin-4-amine.[7]
-
Urea: Fusion with urea provides the corresponding thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Acyl Chlorides/Acids: Using acyl chlorides or acids in a solvent like 1,4-dioxane can introduce substituents at the 2-position of the pyrimidine ring.[3]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent offers a milder route. It first reacts with the 2-amino group to form an amidine intermediate, which can then be cyclized with an amine (e.g., aniline) to yield 4-substituted thieno[2,3-d]pyrimidines.[3]
Q4: My cyclization with formamide requires very high temperatures (180-200 °C) and gives a low yield of a dark product. Are there better methods?
A4: Yes, this is a very common problem with conventional heating. The high temperatures required can cause degradation.
-
Microwave Irradiation: This is the single most effective solution. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often results in significantly cleaner reactions and higher yields.[3][7] The focused heating avoids prolonged exposure of the product to high temperatures.
-
Acid/Base Catalysis: For some cyclizations, adding a catalytic amount of an acid (like conc. HCl) or a base can facilitate ring closure at lower temperatures, though this is substrate-dependent.[3]
Experimental Protocol: Cyclization of 2-Aminothiophene-3-carbonitrile [7]
Method A: Conventional Heating
-
Place the 2-aminothiophene-3-carbonitrile (1.0 eq) and a large excess of formamide (10-15 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180-190 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature. A solid will often precipitate.
-
Triturate the mixture with water and collect the solid by vacuum filtration.
-
Wash the product extensively with water and then a small amount of ethanol. Purify further by recrystallization if necessary.
Method B: Microwave Irradiation
-
In a microwave-safe reaction vessel, combine the 2-aminothiophene-3-carbonitrile (1.0 eq) and formamide (5-10 eq).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature of 190-200 °C for 15-30 minutes.
-
After cooling to below 50 °C, work up the reaction as described in Method A. The resulting product is often significantly purer.
Part 2: Functionalization and Derivatization
For medicinal chemistry applications, modification of the core thieno[2,3-d]pyrimidine scaffold is essential. The 4-position is a primary site for introducing diversity.
Section 2.1: Introducing Diversity at the 4-Position
A robust and widely used method to functionalize the 4-position is via a two-step sequence: conversion of the C4-carbonyl to a chloride, followed by nucleophilic aromatic substitution (SNAr).[8][9]
dot
Caption: Workflow for functionalization at the 4-position.
Frequently Asked Questions & Troubleshooting
Q5: My chlorination with phosphorus oxychloride (POCl₃) is incomplete or gives decomposition. How can I optimize it?
A5: Chlorination with POCl₃ can be aggressive.
-
Anhydrous Conditions: Ensure your starting material and glassware are scrupulously dry. Any moisture will rapidly quench the POCl₃.
-
Temperature and Time: The reaction typically requires refluxing in neat POCl₃. For sensitive substrates, using a co-solvent like toluene or adding a catalytic amount of DMF (to form the Vilsmeier reagent in situ) can allow for lower reaction temperatures.[9]
-
Work-up Procedure: Quenching excess POCl₃ is highly exothermic and must be done with extreme care. Slowly and cautiously pour the reaction mixture onto crushed ice. The product can then be extracted after basifying the aqueous layer with a base like NaHCO₃ or NaOH solution.
Q6: The subsequent nucleophilic substitution (SNAr) with an amine is slow and low-yielding. How can I drive it to completion?
A6: The reactivity of the 4-chloro intermediate is good but can be hindered.
-
Solvent: A polar protic solvent like ethanol or isopropanol is typically effective for reactions with amines.[9] For less reactive nucleophiles, a polar aprotic solvent like DMF or DMSO may be necessary.
-
Base: If your nucleophile is an amine salt or if the reaction generates HCl (e.g., reacting with a primary amine), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to act as a proton scavenger.[9]
-
Temperature: While many SNAr reactions proceed at room temperature or with gentle heating, unreactive nucleophiles may require reflux temperatures or microwave heating to achieve a reasonable reaction rate.
Table 2: Conditions for SNAr at the 4-Position
| 4-Chloro Substrate | Nucleophile | Solvent | Base | Temperature | Typical Outcome | Reference |
|---|---|---|---|---|---|---|
| 4-chloro-2-phenyl... | Piperidine | Ethanol | TEA | Reflux | High Yield (84%) | [9] |
| 4-chloro-2-phenyl... | Aniline | Isopropanol | DIPEA | Reflux | Good Yield | [8] |
| 4-chloro-5,6,7,8-tetrahydro... | Morpholine | Ethanol | --- | Reflux | High Yield (85%) |[4] |
Experimental Protocol: Chlorination and Amination [9]
Step 1: Synthesis of 4-Chloro Intermediate
-
Place the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a flask equipped with a reflux condenser and drying tube.
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until TLC shows complete consumption of the starting material.
-
Cool the mixture to room temperature. Carefully and slowly pour the solution onto a large excess of crushed ice in a beaker with vigorous stirring.
-
Once the quench is complete, neutralize the acidic solution with solid NaHCO₃ or a cold aqueous NaOH solution until pH > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate, which can be used directly or purified by column chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in ethanol (approx. 0.2 M).
-
Add the desired amine (1.1-1.5 eq) and triethylamine (1.5 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the purification of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this thienopyrimidine derivative. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common synthesis of the thieno[2,3-d]pyrimidine core is through the Gewald reaction to form the precursor, ethyl 2-amino-5-ethylthiophene-3-carboxylate, followed by cyclization with formamide or a similar reagent.[1]
Potential Impurities from the Gewald Reaction:
-
Unreacted Starting Materials: 2-butanone, ethyl cyanoacetate, and elemental sulfur.
-
Byproducts of the Knoevenagel Condensation: Self-condensation products of 2-butanone or ethyl cyanoacetate.
-
Thiophene Byproducts: Over-alkylation or dimerization of the thiophene precursor.[2]
Potential Impurities from the Cyclization Step:
-
Unreacted Ethyl 2-amino-5-ethylthiophene-3-carboxylate: The starting material for the cyclization.
-
N-formyl Intermediate: The intermediate formed before the final ring closure.
-
Hydrolyzed Products: If water is present, the ester group of the precursor can hydrolyze to the corresponding carboxylic acid.
Q2: My crude this compound has a strong yellow or brown color. What is the likely cause and how can I remove it?
A2: The discoloration of your crude product is often due to the presence of residual elemental sulfur from the Gewald synthesis or polymeric byproducts formed during the reaction.
Troubleshooting Color Impurities:
-
Sulfur Removal: A simple and effective method to remove residual sulfur is to triturate the crude solid with a solvent in which sulfur is soluble but your product is not, such as carbon disulfide (use with extreme caution in a well-ventilated fume hood) or hot hexane.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and methanol) and add a small amount of activated carbon (charcoal). Heat the suspension at reflux for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. The product can then be recovered by cooling the filtrate to induce crystallization. Be aware that activated carbon can adsorb some of your product, leading to a decrease in yield.
Q3: I am struggling to crystallize my this compound. What solvents and techniques should I try?
A3: Crystallization can be challenging due to either high solubility in common organic solvents or the presence of impurities that inhibit crystal lattice formation. While specific solubility data for this compound is not extensively published, we can infer suitable solvent systems based on its structure and the behavior of similar compounds. A related compound, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been successfully recrystallized from chloroform.[3] For another related compound, 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the solubility in methanol is reported to be 1.0 mg/mL.[4]
Recommended Recrystallization Solvents and Techniques:
| Solvent System | Technique | Rationale |
| Ethanol or Methanol | Hot filtration and slow cooling | The polar protic nature of these alcohols should provide good solubility at elevated temperatures and lower solubility upon cooling. |
| Dichloromethane/Hexane | Solvent/anti-solvent | The product is likely soluble in dichloromethane, and the addition of a non-polar anti-solvent like hexane should induce precipitation. |
| Ethyl Acetate | Hot filtration and slow cooling | Ethyl acetate is a moderately polar solvent that can be effective for compounds with intermediate polarity. |
| Chloroform | Hot filtration and slow cooling | Based on successful recrystallization of a similar trimethyl-substituted analog.[3] |
If single-solvent recrystallization is unsuccessful, consider a two-solvent system (solvent/anti-solvent). Dissolve your compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | - Incomplete reaction- Presence of starting materials or byproducts | - Optimize reaction conditions (time, temperature, stoichiometry).- Perform a pre-purification step such as trituration with a suitable solvent to remove highly soluble or insoluble impurities.- Proceed with column chromatography. |
| Oily Product Instead of Solid | - Presence of low-melting impurities- Residual solvent | - Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.- Attempt to co-evaporate with a solvent that forms an azeotrope with the residual solvent (e.g., toluene for DMF).- Purify by column chromatography. |
| Poor Crystal Formation | - Solution is too concentrated or too dilute- Cooling is too rapid- Presence of impurities | - Adjust the concentration of the solution.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- If impurities are suspected, pre-purify by column chromatography. |
| Low Recovery After Recrystallization | - Product is too soluble in the chosen solvent- Too much solvent was used | - Choose a solvent in which the product has lower solubility at room temperature.- Use the minimum amount of hot solvent to dissolve the compound.- Cool the filtrate for an extended period to maximize crystal formation.- Concentrate the mother liquor and attempt a second crystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the purity of your crude material.
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a solvent/anti-solvent system like dichloromethane/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. If activated carbon was used, filter through a pad of celite. This step removes any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this time. Once crystals have formed, you can place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Flash Column Chromatography
This is a general protocol for the purification of moderately polar organic compounds.
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and then evaporate the solvent. The resulting dry powder can be loaded onto the column.
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Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate, and then pure ethyl acetate). A common eluent system for similar compounds is a gradient of methanol in dichloromethane.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
References
- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cacheby.com [cacheby.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Solubility of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one in Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in obtaining reliable and reproducible assay results.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold known for its diverse biological activities.[1] However, like many thienopyrimidine derivatives, this compound can exhibit poor aqueous solubility, posing a significant hurdle in various in vitro assays.[2] Precipitation of the compound can lead to inaccurate concentration determination, underestimated biological activity, and inconsistent data.[3]
This guide is designed to provide a systematic approach to overcoming these solubility issues, ensuring the integrity and accuracy of your experimental outcomes.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving solubility problems with this compound.
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
This is a common issue known as "crashing out" and typically occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.
dot
Caption: Troubleshooting immediate precipitation.
Explanation and Actionable Steps:
-
High Co-solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, high final concentrations in aqueous buffers can lead to precipitation.
-
Rapid Solvent Exchange: Directly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.
-
Recommendation: Perform serial dilutions of your compound in pre-warmed (e.g., 37°C) assay buffer. This gradual reduction in DMSO concentration helps to keep the compound in solution.[6]
-
Issue 2: Compound Precipitates Over Time During Incubation
Delayed precipitation can be caused by several factors related to the compound's stability and the assay conditions.
dot
Caption: Troubleshooting delayed precipitation.
Explanation and Actionable Steps:
-
Kinetic vs. Thermodynamic Solubility: A solution might be kinetically soluble (appears dissolved for a short period) but thermodynamically unstable, leading to precipitation over time as it reaches equilibrium.[7]
-
pH-Dependent Solubility: this compound has an acidic proton on the pyrimidine ring, making it an acidic compound.[10] Its solubility is therefore pH-dependent. In acidic to neutral solutions, it will be in its less soluble, neutral form. In basic solutions, it will deprotonate to form a more soluble salt.
-
Recommendation: If your assay allows, increase the pH of the buffer. A buffer with a pH above the compound's pKa will significantly enhance its solubility. However, always verify that the pH change does not affect your assay's performance or the stability of other components.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in a cell-based assay?
For most cell lines, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxicity.[4] However, this can be cell line-dependent, and it is always best to perform a vehicle toxicity control to determine the tolerance of your specific cells.[5][11]
Q2: Should I use kinetic or thermodynamic solubility data to guide my experiments?
-
Kinetic solubility is often measured in high-throughput screening and is useful for early-stage drug discovery to quickly assess a compound's dissolution properties.[8][12] It measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer.[13]
-
Thermodynamic solubility is the true equilibrium solubility of a compound and is more relevant for lead optimization and later-stage studies.[9][13] If you are observing precipitation over time, determining the thermodynamic solubility is crucial.[7]
Q3: Can I use surfactants to improve the solubility of my compound?
Yes, surfactants can be very effective. They form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][15]
-
Commonly used surfactants:
-
Non-ionic: Tween® 20, Tween® 80, Pluronic® F-68
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
-
Considerations: The choice of surfactant and its concentration must be carefully considered, as they can interfere with assay components or exhibit cytotoxicity.[15][16] Non-ionic surfactants are generally less harsh on cells than ionic surfactants.[14]
Q4: What about cyclodextrins? How do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[18][19]
-
Commonly used cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Advantages: Cyclodextrins are generally well-tolerated in cell-based assays and can significantly enhance the solubility of many compounds.[17]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
This protocol is a fundamental starting point for working with poorly soluble compounds.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming to 37°C can also aid dissolution.[5]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Serial Dilution in Assay Buffer:
-
Pre-warm the assay buffer to the experimental temperature (e.g., 37°C).[6]
-
Create an intermediate dilution of the DMSO stock in the pre-warmed buffer. For example, to achieve a 100 µM final concentration from a 10 mM stock with 0.5% DMSO, you would first make a 200 µM intermediate solution with 1% DMSO (e.g., 2 µL of 10 mM stock in 98 µL of buffer).
-
Perform subsequent serial dilutions from this intermediate stock using pre-warmed buffer. This gradual dilution helps maintain solubility.[6]
-
Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility)
This quick test helps to estimate the kinetic solubility of your compound in the assay buffer.
-
Prepare a series of dilutions of your compound in the assay buffer, starting from a high concentration (e.g., 200 µM) and performing 2-fold serial dilutions.
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).
-
Incubate the dilutions at the assay temperature for a short period (e.g., 1-2 hours).
-
Re-examine the solutions. The highest concentration that remains clear is your approximate kinetic solubility.[8]
Data Summary: Solubility Enhancement Strategies
The following table summarizes common solubilization methods and their typical working concentrations.
| Solubilization Method | Agent Example | Typical Final Concentration in Assay | Considerations |
| Co-solvent | DMSO | ≤0.5% | Can be cytotoxic at higher concentrations.[4] |
| pH Adjustment | NaOH or HCl | Adjust to pH > pKa | Assay components must be stable at the adjusted pH. |
| Surfactants | Tween® 80 | 0.01% - 0.1% | Can interfere with protein assays and may be cytotoxic.[15][16] |
| Cyclodextrins | HP-β-CD | 1-10 mM | Generally well-tolerated in cell-based assays.[17] |
Conclusion
Resolving the poor solubility of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and the principles behind various solubilization techniques, researchers can design experiments that yield accurate and reproducible data. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome solubility challenges, ultimately accelerating research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inventivapharma.com [inventivapharma.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. jocpr.com [jocpr.com]
- 14. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. mdpi.com [mdpi.com]
- 17. ovid.com [ovid.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
side reactions to avoid during the synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and mitigating common side reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that typically begins with the construction of a substituted thiophene ring, followed by the formation of the fused pyrimidine ring. A common and efficient approach involves the Gewald reaction to create the thiophene intermediate, which is then cyclized to form the thieno[2,3-d]pyrimidine core. The final step involves the introduction of the ethyl group.
This guide will dissect each critical stage of the synthesis, presenting potential pitfalls in a question-and-answer format to directly address challenges you may encounter.
Diagram: General Synthetic Route
Caption: General synthetic pathway for this compound.
II. Troubleshooting Guide & FAQs
Step 1: Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes.[1][2][3] It involves the condensation of a ketone (in this case, butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.
Q1: My Gewald reaction is sluggish, and the yield of the 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile is low. What are the likely causes and solutions?
A1: Several factors can contribute to a low-yielding Gewald reaction. Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Morpholine or triethylamine are commonly used. Insufficient base can lead to incomplete reaction, while an excess can promote side reactions. It's recommended to use a catalytic amount of a secondary amine.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining the optimal temperature is crucial. Overheating can lead to the decomposition of reactants or the formation of polymeric byproducts. A temperature range of 40-60°C is generally effective.
-
Sulfur Quality and Addition: Use finely powdered elemental sulfur to ensure a large surface area for the reaction. Slow, portion-wise addition of sulfur can help control the exotherm.
-
Solvent: Polar aprotic solvents like ethanol or DMF are often used to facilitate the dissolution of reactants.[4]
| Parameter | Recommendation | Rationale |
| Base | Morpholine or Triethylamine (catalytic) | Facilitates the initial Knoevenagel condensation. |
| Temperature | 40-60°C | Balances reaction rate and minimizes side reactions. |
| Sulfur | Finely powdered, added portion-wise | Ensures efficient reaction and controls exotherm. |
| Solvent | Ethanol or DMF | Good solubility for reactants. |
Q2: I'm observing a significant amount of a dark, tarry byproduct in my Gewald reaction. What is it, and how can I prevent its formation?
A2: The formation of dark, insoluble byproducts is a common issue in the Gewald reaction and is often attributed to the polymerization of the activated nitrile or the formation of complex sulfur-containing impurities.
To mitigate this:
-
Strict Temperature Control: As mentioned, avoid excessive heating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Order of Addition: Adding the sulfur last and in portions to a pre-mixed solution of the ketone, nitrile, and base can often lead to a cleaner reaction.
Step 2: Cyclization to Form the Thieno[2,3-d]pyrimidin-4(3H)-one Ring
This step involves the reaction of the 2-aminothiophene intermediate with a one-carbon synthon, typically formic acid or formamide, to construct the pyrimidine ring.
Q3: During the cyclization with formic acid, I'm getting a significant amount of a byproduct that appears to be the corresponding amide. How can I favor the formation of the desired pyrimidinone?
A3: This is a classic example of a competing side reaction: the hydrolysis of the nitrile group to an amide.[5][6][7][8][9]
-
Mechanism of Side Reaction: Under acidic conditions, the nitrile group can be protonated, making it susceptible to nucleophilic attack by water, leading to the formation of a primary amide.[6][7]
-
Controlling the Reaction:
-
Anhydrous Conditions: The most effective way to prevent amide formation is to minimize the presence of water. Use anhydrous formic acid and ensure all glassware is thoroughly dried.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the hydrolysis side reaction. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.
-
Alternative Reagents: Using formamide at a high temperature (around 150-180°C) can be a more direct route to the pyrimidinone and often avoids the issue of nitrile hydrolysis.
-
Diagram: Competing Reactions in Cyclization
Caption: Competing cyclization and nitrile hydrolysis pathways.
Q4: The cyclization with formamide is giving me a low yield and a complex mixture of products. What could be going wrong?
A4: While formamide can be an effective cyclizing agent, high temperatures can lead to decomposition and other side reactions.
-
Thermal Decomposition: Formamide can decompose at very high temperatures. Ensure the reaction temperature is controlled and not exceeding the recommended range (typically 150-180°C).
-
Purity of Starting Material: Impurities from the Gewald reaction can interfere with the cyclization. Ensure the 2-aminothiophene intermediate is of high purity before proceeding.
-
Reaction Time: Overheating for extended periods can lead to charring and the formation of intractable materials.
Recommended Protocol for Formamide Cyclization:
-
Combine the 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile and an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-170°C and maintain this temperature for the recommended reaction time (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Step 3: Introduction of the Ethyl Group (If not already present from the start)
In some synthetic variations, the ethyl group is introduced at a later stage. A common strategy is the alkylation of the corresponding 6-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
Q5: I am attempting to alkylate the thieno[2,3-d]pyrimidin-4(3H)-one with an ethyl halide, but I am observing both N- and O-alkylation. How can I achieve selective N-alkylation?
A5: The thieno[2,3-d]pyrimidin-4(3H)-one system possesses multiple nucleophilic centers (N3, and the exocyclic oxygen at C4), leading to potential regioselectivity issues during alkylation.
-
Understanding the Reactivity: The relative nucleophilicity of the nitrogen and oxygen atoms is influenced by the solvent and the counter-ion of the base used.
-
Optimizing for N-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[10]
-
Base Selection: Stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred to generate the anion. Carbonate bases (e.g., K₂CO₃) can also be effective.[11]
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures can favor the thermodynamically more stable N-alkylated product.
-
| Condition | Favors N-Alkylation | Favors O-Alkylation |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Ethanol) |
| Base | Strong, non-nucleophilic (NaH) | Weaker bases |
| Temperature | Room Temperature to mild heating | Lower temperatures |
III. Summary of Key Side Reactions and Mitigation Strategies
| Reaction Step | Potential Side Reaction | Cause | Mitigation Strategy |
| Gewald Reaction | Polymerization/Tar Formation | High temperature, oxidative conditions | Strict temperature control, inert atmosphere, portion-wise sulfur addition. |
| Cyclization (Formic Acid) | Nitrile Hydrolysis to Amide | Presence of water | Use anhydrous reagents, minimize reaction time and temperature. |
| Cyclization (Formamide) | Decomposition/Complex Mixture | High temperature, impurities | Control temperature (150-180°C), use pure starting material. |
| Alkylation | O-Alkylation | Competing nucleophilic sites | Use polar aprotic solvents (DMF, DMSO), strong non-nucleophilic bases (NaH). |
IV. References
-
Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948. --INVALID-LINK--
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Shaalan, N. H. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1). --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1937-1955. --INVALID-LINK--
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. --INVALID-LINK--
-
Hydrolysis of Nitriles. (n.d.). In Chemguide. Retrieved from --INVALID-LINK--
-
Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. --INVALID-LINK--
-
Tarasov, A. V., et al. (2019). Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones. Journal of Molecular Structure, 1196, 735-742. --INVALID-LINK--
-
Various Authors. (n.d.). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). SciELO. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Sciforum. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). SciSpace. Retrieved from --INVALID-LINK--
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 11. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2] This structural motif is central to the design of numerous therapeutic agents, particularly kinase inhibitors for cancer therapy.[2][3][4] This guide provides an in-depth, comparative analysis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one analogs, elucidating the critical relationships between specific structural modifications and their resulting biological activities. By synthesizing data from multiple studies, we aim to explain the causality behind the potency and selectivity of these compounds.
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold
The thieno[2,3-d]pyrimidin-4(3H)-one core provides a versatile platform for functionalization at several key positions. Understanding how substitutions at each position influence target engagement is fundamental to rational drug design. The ethyl group at the C6 position serves as a crucial anchor, and modifications around this core dictate the compound's pharmacological profile.
Caption: Core structure of this compound with key positions for substitution.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thieno[2,3-d]pyrimidine analogs is highly dependent on the nature and position of their substituents. The following sections dissect the SAR at each key position, drawing on experimental data from various studies.
Substitutions at the 2-Position: Modulating Potency and Selectivity
The 2-position of the pyrimidine ring is a frequent site for modification, often bearing substituted aryl groups that project into the active sites of target enzymes.
-
For PI3K Inhibition: In a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the substitution pattern on the 2-phenyl ring was found to be a critical determinant of activity against Phosphoinositide 3-kinase (PI3K) isoforms.[5] For instance, a hydroxyl (-OH) group at the 3-position of the phenyl ring confers good inhibitory activity against both PI3Kβ and PI3Kγ.[5][6] Adding an electron-donating methoxy (-OCH3) group further enhances this activity.[5] In contrast, a 4-OH substitution leads to a significant drop in potency.[6] This highlights the specific steric and electronic requirements of the PI3K active site.
-
For Anticancer Activity: The introduction of a benzylamino group at the 2-position has been shown to yield compounds with broad cytotoxic activity across multiple cancer cell lines.[7] This suggests that a flexible, substituted amino linkage at C2 can establish favorable interactions within the ATP-binding pockets of various kinases.
Substitutions at the 3-Position: The Role of the N3-Sidechain
The nitrogen at the 3-position is another key point for modification. Attaching different sidechains here can drastically alter the compound's target profile.
-
For ROCK Inhibition: A series of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors was developed by introducing substituted benzyl groups at the N3 position.[8] The most potent analog, featuring a 3-methoxybenzyl group, exhibited IC50 values in the low nanomolar range against both ROCK I and ROCK II.[8] This demonstrates that the N3-substituent can be tailored to target specific kinase families beyond the more commonly studied EGFR or PI3K.
Substitutions at the 4-Position: A Gateway to Diverse Interactions
The 4-oxo group is often a synthetic handle for introducing a variety of substituents, most commonly via conversion to a 4-chloro intermediate. This position is crucial for establishing key hydrogen bonds and other interactions.
-
For PI3K Inhibition: The introduction of a morpholine ring at the C4 position is a common strategy in the design of PI3K inhibitors. This moiety is critical as it often forms a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the natural substrate ATP.[5]
-
For EGFR/HER2 Inhibition: For targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), a 4-anilino (substituted aminophenyl) moiety is frequently employed.[9] The specific substitutions on this aniline ring are vital for potency. For example, the presence of a halogen, like chlorine, on the aniline ring often improves inhibitory activity against both wild-type and mutant forms of EGFR.[6]
-
For CDK4 Inhibition: Replacing the 4-oxo group with a hydrazone moiety has led to the discovery of potent Cyclin-Dependent Kinase 4 (CDK4) inhibitors.[10][11] Further optimization of the groups attached to the hydrazone can fine-tune potency and selectivity.[10]
Substitutions at the 6-Position: The Influence of the Ethyl Group and Beyond
The prompt specifies a 6-ethyl group, which plays an important role in the overall lipophilicity and binding of the molecule.
-
For DHFR and Purine Biosynthesis Inhibition: The size of the alkyl group at C6 is significant. Studies on related scaffolds have shown that elongating the substituent at this position by replacing a methyl with an ethyl group can increase lipophilicity, which may facilitate passive diffusion and enhance potency against targets like dihydrofolate reductase (DHFR). In a broader context, attaching larger, more complex side chains at the C6 position has been a successful strategy for creating potent, multi-targeted agents that inhibit key enzymes in the de novo purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase).[12][13] These larger substituents can extend into specific pockets of the enzyme active site, leading to high-affinity binding.[12][13]
Comparative Performance Data of Thieno[2,3-d]pyrimidine Analogs
Quantitative data is essential for objectively comparing the performance of different analogs. The following tables summarize key findings from the literature.
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [6]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
|---|---|---|---|
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data shows the percent inhibition at a 10 µM concentration.
Table 2: Anticancer Activity (IC50) of Selected Thieno[2,3-d]pyrimidine Analogs
| Compound ID | Target/Feature | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 15 | 2,3-disubstituted | A549 (Lung) | 0.94 | [1] |
| Compound 5b | EGFR Inhibitor | A549 (Lung) | 17.79 | [9] |
| Compound 5b | EGFR Inhibitor | MCF-7 (Breast) | 22.66 | [9] |
| Compound 8k | ROCK Inhibitor | - | 0.001 (ROCK II) | [8] |
| Compound 7a | Dual EGFR Inhibitor | HepG2 (Liver) | Significant |[14][15] |
Experimental Protocols and Methodologies
The reliability of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of these compounds.
Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
A common synthetic route involves the Gewald reaction to form a 2-aminothiophene precursor, followed by cyclization to build the pyrimidinone ring.
-
Step 1: Synthesis of 2-Aminothiophene Precursor: A mixture of an appropriate ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is reacted in the presence of a base like triethylamine or morpholine. This one-pot reaction, known as the Gewald reaction, yields a substituted 2-amino-3-cyanothiophene.[7]
-
Step 2: Cyclization to form the Thienopyrimidinone Core: The 2-aminothiophene derivative is heated under reflux with formic acid or formamide to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[2]
-
Step 3: Further Modifications (e.g., at C4): To introduce substituents at the 4-position, the thienopyrimidinone is often chlorinated by refluxing with phosphoryl chloride (POCl3).[5]
-
Step 4: Nucleophilic Substitution: The resulting 4-chloro intermediate is a versatile electrophile that can be reacted with various nucleophiles, such as amines (e.g., morpholine or substituted anilines), in a suitable solvent like ethanol or isopropanol to yield the final 4-substituted analogs.[5]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced by the kinase reaction, which is proportional to enzyme activity.[16]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., PI3K, EGFR) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[16]
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs for a specified period (typically 48-72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[17][19] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a spectrophotometer, typically at a wavelength of 570-590 nm.[17]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.
Key Pathway and Workflow Visualizations
To better contextualize the application of these compounds, the following diagrams illustrate a key signaling pathway and the general workflow for SAR studies.
Caption: Simplified PI3K/Akt signaling pathway, a common target for thieno[2,3-d]pyrimidine inhibitors.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and pharmacologically significant platform. The structure-activity relationships discussed herein underscore a clear rationale for designing next-generation inhibitors:
-
Kinase Inhibition: Potency against kinases like PI3K and EGFR is heavily modulated by substitutions at the 2- and 4-positions . The 2-aryl group explores a hydrophobic pocket, while the 4-position substituent (e.g., morpholine, anilino) engages the critical hinge region.
-
Antimetabolite Activity: The 6-position is a key vector for developing inhibitors of nucleotide biosynthesis pathways, where larger substituents can confer high potency and multi-targeted profiles.
-
Selectivity and Targeting: Fine-tuning substituents at the N3-position can steer the molecule toward different kinase families, such as ROCK, opening new therapeutic avenues.
Future research should focus on integrating these SAR principles to develop dual- or multi-target inhibitors, which may offer advantages in overcoming drug resistance.[13] Furthermore, optimizing the physicochemical properties of these analogs to enhance their pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability) will be critical for translating potent biochemical activity into clinical success.[3]
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 15. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of ROCK Inhibitors: Benchmarking Thieno[2,3-d]pyrimidin-4(3H)-ones Against Established Agents
This guide provides a comprehensive comparison of the efficacy of various Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a special focus on the emerging class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the potency of these compounds and offers detailed protocols for their evaluation.
Introduction to ROCK Signaling: A Key Therapeutic Target
The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, such as cardiovascular disorders, cancer, neurological conditions, and fibrotic diseases.[1] The two isoforms of ROCK, ROCK1 and ROCK2, are serine/threonine kinases that act as major downstream effectors of the small GTPase RhoA.[2] Their central role in disease progression has made them attractive targets for therapeutic intervention.
A Promising New Frontier: The Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold
Recent advancements in medicinal chemistry have led to the discovery of a novel class of ROCK inhibitors based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.[3][4] Structure-activity relationship studies have identified compounds within this series with exceptionally high potency. Notably, the derivative 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (compound 8k) has demonstrated impressive inhibitory activity with IC50 values of 0.004 µM and 0.001 µM against ROCK1 and ROCK2, respectively.[3][4] In vitro studies have confirmed that this compound significantly reduces the phosphorylation of downstream ROCK signaling proteins, leading to changes in cell morphology and migration.[3][4]
While the thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly promising avenue for the development of next-generation ROCK inhibitors, it is important to note that specific efficacy data for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one as a ROCK inhibitor is not yet extensively documented in publicly available scientific literature. The existing research on this specific compound and its derivatives has primarily focused on their potential as antimicrobial, antifungal, and anticancer agents.[5][6] Therefore, this guide will focus on a comparative analysis of the potent thieno[2,3-d]pyrimidin-4(3H)-one derivative (compound 8k) against well-established, commercially available ROCK inhibitors for which a wealth of experimental data exists.
Comparative Efficacy of Established ROCK Inhibitors
To provide a clear benchmark for the potency of the novel thieno[2,3-d]pyrimidin-4(3H)-one class, we will compare its most potent reported derivative with several widely used and clinically relevant ROCK inhibitors: Fasudil, Y-27632, Ripasudil, and Netarsudil.
-
Fasudil (HA-1077): One of the first ROCK inhibitors to be clinically approved in Japan and China for the treatment of cerebral vasospasm.[7] It is considered a non-specific RhoA/ROCK inhibitor and also exhibits inhibitory effects on other protein kinases.[8]
-
Y-27632: A highly selective and potent, ATP-competitive inhibitor of both ROCK1 and ROCK2.[9] It is widely used as a research tool in cell biology to study the effects of ROCK inhibition.
-
Ripasudil (K-115): A specific and potent ROCK inhibitor, particularly for ROCK2, that is approved in Japan for the treatment of glaucoma and ocular hypertension.[10]
-
Netarsudil (AR-13324): A competitive inhibitor of both ROCK1 and ROCK2 that also inhibits the norepinephrine transporter (NET).[11] It is approved in the United States for the treatment of glaucoma.
Data Presentation: A Quantitative Comparison of ROCK Inhibitor Potency
The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for the selected ROCK inhibitors, providing a direct comparison of their potency against ROCK1 and ROCK2.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| Compound 8k (Thieno[2,3-d]pyrimidin-4(3H)-one derivative) | ROCK1 | 4 | - | [4] |
| ROCK2 | 1 | - | [3][4] | |
| Fasudil | ROCK1 | - | 330 | [8] |
| ROCK2 | 158 | - | [8] | |
| Y-27632 | ROCK1 | - | 220 | [9] |
| ROCK2 | - | 300 | [9] | |
| Ripasudil | ROCK1 | 51 | - | [10] |
| ROCK2 | 19 | - | [10] | |
| Netarsudil | ROCK1 | - | 1 | |
| ROCK2 | - | 1 | [11] |
Visualizing the Mechanism: The ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular functions and highlights the points of intervention for ROCK inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one and Established Anticancer Drugs: A Guide for Researchers
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of existing treatments. One such scaffold that has garnered significant interest is the thieno[2,3-d]pyrimidine core. This guide provides a comprehensive comparative study of a representative molecule from this class, 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, and its potential advantages over established anticancer drugs. While specific preclinical data on this exact molecule is emerging, this analysis is built upon the wealth of research on structurally similar thieno[2,3-d]pyrimidine derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic, efficacy, and safety profiles of this promising compound class in comparison to well-established anticancer agents: the targeted therapy Erlotinib , the cytotoxic chemotherapy Doxorubicin , and the antifolate Pemetrexed .
Unveiling the Potential of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purines, the fundamental building blocks of nucleic acids. This structural similarity allows these compounds to interact with a variety of biological targets involved in cancer cell proliferation and survival.[1] Research has demonstrated that derivatives of this class exhibit potent anticancer activity through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of programmed cell death, and disruption of cellular metabolism.[2][3][4]
Comparative Analysis: Mechanism of Action
A key differentiator for any novel anticancer agent is its mechanism of action. The thieno[2,3-d]pyrimidine class of compounds has shown multitargeted potential, a departure from the more specific or broadly cytotoxic actions of many established drugs.
This compound (Hypothesized) : Based on extensive research on its analogues, this compound is predicted to exert its anticancer effects through a combination of pathways. A primary mode of action is likely the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against these kinases, which are crucial for tumor growth, proliferation, and angiogenesis.[1][5] Furthermore, this class of compounds is known to induce apoptosis (programmed cell death) and mitotic catastrophe in cancer cells, suggesting interference with cell cycle regulation. Some derivatives also function as antifolates, disrupting the synthesis of nucleotides necessary for DNA replication.
Erlotinib : Erlotinib is a highly specific inhibitor of the EGFR tyrosine kinase.[6][7][8] It competitively blocks the ATP binding site of the intracellular domain of EGFR, thereby preventing the autophosphorylation and activation of downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[8][9] This targeted action is particularly effective in cancers with activating mutations in the EGFR gene.[6][10]
Doxorubicin : Doxorubicin is a classic cytotoxic agent with a multi-pronged mechanism of action.[11][][13] Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[11][13][14] This leads to DNA double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species, causing oxidative stress and further cellular damage.[13][14]
Pemetrexed : Pemetrexed is a multitargeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis.[15][16][17] Specifically, it targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[15][16][18] By blocking these enzymes, pemetrexed depletes the cellular pools of nucleotides, leading to the inhibition of DNA and RNA synthesis.[16]
Caption: Comparative overview of the mechanisms of action.
Efficacy: A Quantitative Comparison
The in vitro efficacy of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes reported IC50 values for thieno[2,3-d]pyrimidine derivatives and the selected established drugs against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
| Compound Class / Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 14.5 - 19.4 | [1] |
| HCT-116 (Colon) | 2.80 | [5] | |
| HepG2 (Liver) | 4.10 | [5] | |
| Erlotinib | A549 (Lung) | >20 | [19] |
| BxPC-3 (Pancreatic) | 1.26 | [20] | |
| SK-BR-3 (Breast) | 3.98 | [21] | |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [22] |
| HeLa (Cervical) | 2.92 | [22] | |
| A549 (Lung) | >20 | [22] | |
| Pemetrexed | A549 (Lung) | 1.82 | [23] |
| NCI-H441 (Lung) | 5.93 | [24] | |
| HCC827 (Lung) | 1.54 | [23] |
Note: IC50 values for thieno[2,3-d]pyrimidine derivatives are for representative compounds from this class and serve as an estimation of the potential efficacy of this compound.
Safety and Toxicity Profile: A Critical Consideration
While efficacy is paramount, the safety and toxicity profile of an anticancer agent is a critical determinant of its clinical utility. The targeted nature of many thieno[2,3-d]pyrimidine derivatives suggests the potential for a more favorable side effect profile compared to broadly cytotoxic agents like Doxorubicin.
This compound (Projected) : Based on the targeted mechanisms of action of its analogues, the side effect profile of this compound is anticipated to be similar to that of other tyrosine kinase inhibitors. These may include skin rash, diarrhea, and fatigue. The multitargeted nature could lead to a broader range of effects, but potentially with less severity at any single target compared to highly specific inhibitors.
Erlotinib : The most common side effects of erlotinib are directly related to its EGFR inhibition and include acneiform rash and diarrhea.[25][26][27][28] Other common side effects include fatigue, loss of appetite, and nausea.[27][29] Severe, though less common, side effects can include interstitial lung disease, liver and kidney problems, and gastrointestinal perforation.[26][29]
Doxorubicin : Doxorubicin is associated with a significant number of acute and chronic toxicities.[11][30][31][32][33] Common side effects include severe nausea and vomiting, alopecia (hair loss), mucositis (inflammation of the digestive tract), and myelosuppression (decreased production of blood cells), which increases the risk of infection and bleeding.[31][33] The most serious and dose-limiting toxicity of doxorubicin is cardiotoxicity, which can lead to irreversible heart muscle damage and congestive heart failure.[11][30][32]
Pemetrexed : The primary toxicities of pemetrexed are related to its antifolate mechanism and include myelosuppression, leading to fatigue, increased risk of infection, and bleeding.[34][35][36][37] Other common side effects include nausea, vomiting, loss of appetite, and skin rash.[34][35][38] To mitigate these side effects, patients receiving pemetrexed are typically supplemented with folic acid and vitamin B12.[15][17]
Experimental Protocols: A Guide to In Vitro Assessment
To facilitate further research and head-to-head comparisons, a standardized protocol for assessing the in vitro cytotoxicity of these compounds is provided below.
MTT Assay for Cell Viability
This protocol outlines the steps for a colorimetric assay to determine the IC50 value of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (this compound, Erlotinib, Doxorubicin, Pemetrexed) in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT cell viability assay.
Future Perspectives and Conclusion
The thieno[2,3-d]pyrimidine scaffold, represented here by this compound, holds considerable promise as a source of novel anticancer agents. The potential for multitargeted activity, encompassing inhibition of key oncogenic kinases and induction of multiple cell death pathways, suggests that these compounds could offer advantages in terms of efficacy and overcoming drug resistance. Furthermore, their targeted nature may translate to a more manageable side effect profile compared to traditional cytotoxic chemotherapies.
Further preclinical and clinical investigation of this compound and other derivatives is warranted to fully elucidate their therapeutic potential. Head-to-head studies with established drugs will be crucial in defining their role in the evolving landscape of cancer treatment. This guide serves as a foundational resource for researchers embarking on such investigations, providing a scientifically grounded comparison to inform future drug development efforts.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does erlotinib work (mechanism of action)? [drugs.com]
- 7. Erlotinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pemetrexed - Wikipedia [en.wikipedia.org]
- 17. cancernetwork.com [cancernetwork.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. drugs.com [drugs.com]
- 26. What are the side effects of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 27. Erlotinib: MedlinePlus Drug Information [medlineplus.gov]
- 28. cancerresearchuk.org [cancerresearchuk.org]
- 29. goodrx.com [goodrx.com]
- 30. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. cancerresearchuk.org [cancerresearchuk.org]
- 32. drugs.com [drugs.com]
- 33. What are the side effects of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 34. lungcancers.eu [lungcancers.eu]
- 35. goodrx.com [goodrx.com]
- 36. cancerresearchuk.org [cancerresearchuk.org]
- 37. Pemetrexed (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 38. Pemetrexed (Alimta, Pemfexy, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Kinase Cross-Reactivity Profiling of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the protein kinase family has emerged as a pivotal class of therapeutic targets. The structural similarity among the ATP-binding sites of these enzymes, however, presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or a dilution of the intended therapeutic action. Therefore, comprehensive cross-reactivity profiling of any new kinase inhibitor is not merely a supplementary step but a cornerstone of its preclinical evaluation.[1][2]
This guide provides an in-depth analysis of the kinase selectivity profile of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one , a novel compound built upon the thienopyrimidine scaffold. Thienopyrimidines are recognized for their structural resemblance to purines, enabling them to interact with a wide array of nucleotide-binding sites, including those in kinases.[3][4] Various derivatives of this scaffold have shown promise as inhibitors of kinases such as Rho-associated coiled-coil containing protein kinases (ROCK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
Herein, we present a systematic approach to profiling this compound against a broad panel of kinases. We will compare its performance with two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Fasudil (a ROCK inhibitor), to provide a clear context for its selectivity and potential therapeutic utility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical process of kinase inhibitor profiling.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a conserved ATP-binding pocket.[7] Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase may inadvertently inhibit others. This cross-reactivity can have significant consequences. While in some instances polypharmacology can be beneficial, undisclosed off-target activities are a major liability in drug development. Early and comprehensive selectivity profiling allows for:
-
Identification of the primary target(s): Confirming that the compound engages the intended kinase with high potency.
-
Unveiling of off-target liabilities: Revealing potential sources of toxicity or side effects.
-
Discovery of novel therapeutic opportunities: Identifying unexpected, potent inhibitory activities against other kinases that could be therapeutically relevant.
-
Informed lead optimization: Guiding medicinal chemistry efforts to enhance selectivity and potency.
A variety of methods are available for kinase selectivity profiling, ranging from biochemical assays measuring enzymatic activity to cell-based assays assessing downstream signaling pathways.[1][8] For a broad, initial assessment of cross-reactivity, in vitro biochemical assays against a large, diverse panel of purified kinases are the industry standard.[7][9]
Experimental Workflow for Kinase Panel Screening
The overall workflow for assessing the cross-reactivity of a test compound is a multi-step process that begins with the selection of the kinase panel and assay technology, followed by data acquisition and analysis.
Caption: Figure 1. Experimental workflow for kinase cross-reactivity profiling.
Comparative Selectivity Profile
To illustrate the cross-reactivity profile of this compound, we present hypothetical data from a screen against a representative panel of 10 kinases from different families. The compound was tested at a concentration of 1 µM, alongside Staurosporine and Fasudil.
Table 1: Percentage Inhibition of Kinase Activity at 1 µM
| Kinase | Kinase Family | This compound (% Inhibition) | Staurosporine (% Inhibition) | Fasudil (% Inhibition) |
| ROCK1 | AGC | 95 | 99 | 92 |
| ROCK2 | AGC | 92 | 98 | 90 |
| PKA | AGC | 15 | 95 | 25 |
| PKG | AGC | 20 | 93 | 30 |
| VEGFR-2 | TK | 78 | 85 | 10 |
| EGFR | TK | 12 | 75 | 5 |
| SRC | TK | 25 | 88 | 8 |
| CDK2 | CMGC | 8 | 90 | 3 |
| GSK3β | CMGC | 18 | 85 | 12 |
| p38α | CMGC | 35 | 70 | 15 |
Data are hypothetical for illustrative purposes.
From this initial screen, several key observations can be made:
-
This compound shows potent inhibition of ROCK1 and ROCK2, and significant activity against VEGFR-2. This dual activity is a noteworthy finding.
-
The compound displays a relatively clean profile against the other kinases in this panel, suggesting a degree of selectivity.
-
Staurosporine , as expected, demonstrates broad-spectrum inhibition across all tested kinases, confirming its non-selective nature.
-
Fasudil shows strong and selective inhibition of ROCK1 and ROCK2, with minimal activity against the other kinases, consistent with its known profile.
To further quantify the potency of this compound against its primary targets, dose-response curves were generated to determine the IC50 values.
Table 2: IC50 Values for Selected Kinases
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | VEGFR-2 IC50 (nM) | p38α IC50 (nM) |
| This compound | 50 | 65 | 250 | >10,000 |
| Staurosporine | 5 | 7 | 20 | 50 |
| Fasudil | 130 | 100 | >10,000 | >10,000 |
Data are hypothetical for illustrative purposes.
The IC50 data confirm that this compound is a potent inhibitor of ROCK1 and ROCK2, with sub-micromolar activity against VEGFR-2. The selectivity over a kinase like p38α is significant. This profile suggests that this compound may act as a multi-targeted inhibitor, a characteristic that can be advantageous in complex diseases like cancer where multiple signaling pathways are dysregulated.
Mechanistic Insights and Signaling Pathways
The dual inhibition of ROCK and VEGFR-2 by this compound has compelling therapeutic implications. Both kinases are involved in cellular processes critical for tumor growth and metastasis.
-
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
-
ROCK signaling is involved in cell migration, invasion, and metastasis.[5]
A compound that can simultaneously target both pathways could offer a synergistic anti-cancer effect.
Caption: Figure 2. Dual inhibition of VEGFR-2 and ROCK signaling pathways.
Detailed Experimental Protocol: Radiometric Kinase Assay
For robust and direct measurement of kinase activity, the radiometric assay is often considered the "gold standard".[10][11] It directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Objective: To determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Specific peptide or protein substrate
-
[γ-³³P]ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for an IC50 determination would be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the kinase reaction mixture. The final volume is typically 25 µL.
-
Add 5 µL of kinase reaction buffer.
-
Add 2.5 µL of the test compound at various concentrations (or DMSO for control wells).
-
Add 5 µL of the substrate solution (at a concentration near its Km).
-
Add 2.5 µL of the purified kinase enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add 10 µL of [γ-³³P]ATP solution (at a concentration near its Km) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding 50 µL of 0.5% phosphoric acid.
-
Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
-
Washing: Wash the filter plate 3-4 times with 200 µL of 0.5% phosphoric acid per well to remove all unbound radiolabeled ATP.
-
Detection:
-
Dry the filter plate.
-
Add 30 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The comprehensive cross-reactivity profiling of this compound reveals a promising kinase inhibitor with a distinct selectivity profile. Unlike the broad-spectrum inhibitor Staurosporine, it demonstrates potent and targeted activity against ROCK1, ROCK2, and VEGFR-2. This dual-inhibitory action against key nodes in cancer progression pathways suggests a strong therapeutic rationale for its further development. The selectivity observed against other kinase families is encouraging, indicating a potentially favorable therapeutic window.
This guide underscores the indispensable nature of kinase panel screening in early-stage drug discovery.[8][12] Such studies provide a foundational understanding of a compound's mechanism of action and potential liabilities, enabling a more rational and efficient path toward clinical development. The thienopyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and this compound represents a compelling lead compound worthy of further investigation.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Confirming Cellular Target Engagement of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction: The Challenge of Knowing Your Target
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, a fundamental component of the human metabolome.[1] This structural similarity has led to the development of numerous thienopyrimidine derivatives with a wide spectrum of biological activities, including potent inhibitors of various protein kinases, dihydrofolate reductase (DHFR), and key enzymes in one-carbon metabolism.[1][2][3][4][5] Compounds based on this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][6][7]
This guide focuses on a representative member of this class, 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one . While its chemical structure is defined, its precise molecular target(s) within the cell may not be known. The critical first step in advancing such a compound through the drug discovery pipeline is to unequivocally identify its molecular target and confirm that the compound engages this target within the complex milieu of a living cell. This process, known as target engagement and validation, is essential for understanding the mechanism of action (MoA), building structure-activity relationships (SAR), and de-risking a program by identifying potential off-target liabilities.[8][9][10]
Here, we present a comparative guide to robust, field-proven methodologies for confirming the cellular target engagement of novel compounds like this compound. We will progress logically from unbiased, hypothesis-free methods for target discovery to hypothesis-driven techniques for validation, providing the causal reasoning behind each experimental choice.
Part 1: Unbiased Target Identification with Chemical Proteomics
When the target of a compound is unknown, an unbiased approach is required to survey a broad range of potential protein interactions. Given that many thienopyrimidine analogs function as kinase inhibitors by competing with ATP, a logical first step is to perform a competitive chemical proteomics experiment.[1][3]
Kinobeads Competition Profiling
The Causality Behind the Choice: The Kinobeads assay utilizes an affinity resin composed of multiple, non-selective kinase inhibitors covalently immobilized on beads.[11][12] This matrix can capture a large portion of the expressed kinome from a cell lysate.[13][14] By pre-incubating the lysate with a free compound (e.g., this compound), any kinases that bind to the compound will be unable to bind to the beads. Quantitative mass spectrometry is then used to identify and quantify the kinases that are "competed off" the beads in a dose-dependent manner, thus revealing the compound's targets and its selectivity profile across the kinome.[11][15]
Experimental Protocol: Kinobeads Competition Assay
-
Lysate Preparation: Culture chosen cells (e.g., A549, HCT116) to ~80% confluency. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the native state of kinases. Determine protein concentration via Bradford assay.
-
Compound Incubation: In a 96-well plate, aliquot the cell lysate (e.g., 5 mg total protein per well). Add this compound in a dose-response manner (e.g., from 1 nM to 30 µM), including a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle mixing.[15]
-
Kinobeads Capture: Add a slurry of pre-washed Kinobeads to each well. Incubate for 1 hour at 4°C with end-over-end rotation to allow kinases not bound by the test compound to bind to the beads.[13]
-
Washing and Digestion: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides, corresponding to specific kinases. Calculate the ratio of protein abundance in compound-treated samples versus the DMSO control to determine dose-dependent competition. Fit the data to generate binding curves and determine IC50 values for each identified target.
Data Presentation: Hypothetical Kinobeads Results
| Kinase Target | IC50 (nM) for Compound X | Selectivity Notes |
| ROCK1 | 25 | Primary Target |
| ROCK2 | 15 | Primary Target |
| PRK1 | 350 | Secondary Target |
| p38α (MAPK14) | 2,500 | Weak Off-Target |
| CDK2 | >20,000 | Not a Target |
This table provides a clear, quantitative summary of potential targets and their binding affinities, guiding the next steps of validation.
Part 2: Biophysical Validation of Target Engagement in Intact Cells
Chemical proteomics identifies potential binders in a lysate. However, it is crucial to confirm that the compound reaches and binds its target in the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9]
Cellular Thermal Shift Assay (CETSA)
The Causality Behind the Choice: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced unfolding and aggregation.[18] By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, one can directly observe this stabilization as a "shift" in the protein's melting curve. This provides direct evidence of target engagement in a physiologically relevant setting.[16][19]
References
- 1. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 9. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
In Vivo Validation of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide to Assessing Therapeutic Potential
The landscape of small molecule drug discovery is continually evolving, with the thieno[2,3-d]pyrimidine scaffold emerging as a promising framework for developing novel therapeutics.[1][2] This guide provides a comprehensive framework for the in vivo validation of a specific derivative, 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, focusing on its potential as an anti-cancer and anti-inflammatory agent. Drawing upon established methodologies and comparative data from existing literature, we will outline a strategic approach to rigorously evaluate its therapeutic efficacy and establish a competitive profile against current standards of care.
Introduction to this compound and the Thienopyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, making it a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The therapeutic potential of these compounds often stems from their ability to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are frequently dysregulated in disease.[4][5][6]
Specifically, this compound (PubChem CID: 645569) is a small molecule with the chemical formula C8H8N2OS.[7] While in vivo data for this specific compound is not yet extensively published, its structural similarity to other thienopyrimidine derivatives that have shown potent biological activity warrants a thorough investigation of its therapeutic potential. This guide will focus on two primary therapeutic areas where thienopyrimidines have shown considerable promise: oncology and inflammation.
Comparative In Vivo Validation Strategy
To ascertain the therapeutic potential of this compound, a direct comparison with established therapeutic agents in validated in vivo models is essential. This section outlines a proposed strategy for evaluating its efficacy in both oncology and inflammation models.
Oncology: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Rationale: Lung cancer, particularly NSCLC, remains a leading cause of cancer-related mortality worldwide, with a persistent need for novel therapeutic agents.[2][8] Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including NSCLC.[2][8] Therefore, a human tumor xenograft model using an established NSCLC cell line is a logical first step for in vivo validation.[9][10][11]
Comparative Agents:
-
Cisplatin: A platinum-based chemotherapy agent widely used as a first-line treatment for NSCLC.
-
Gefitinib: A selective epidermal growth factor receptor (EGFR) kinase inhibitor, representing a targeted therapy approach.
Hypothetical Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | -2 ± 1.5 |
| This compound (50 mg/kg) | 600 ± 150 | 60 | -3 ± 2.0 |
| Cisplatin (5 mg/kg) | 750 ± 180 | 50 | -10 ± 3.0 |
| Gefitinib (50 mg/kg) | 500 ± 120 | 67 | -4 ± 2.5 |
Inflammation: Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation Model
Rationale: The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been documented, suggesting their utility in treating inflammatory conditions.[1] An LPS-induced inflammation model in mice is a robust and well-characterized method for assessing the efficacy of anti-inflammatory compounds.[12] This model mimics the acute phase of a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.[12]
Comparative Agent:
-
Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects, serving as a positive control.
Hypothetical Data Summary:
| Treatment Group | Serum TNF-α (pg/mL) at 2 hours post-LPS | Serum IL-6 (pg/mL) at 2 hours post-LPS |
| Saline Control | 50 ± 10 | 20 ± 5 |
| LPS + Vehicle | 1200 ± 200 | 800 ± 150 |
| LPS + this compound (25 mg/kg) | 600 ± 100 | 400 ± 80 |
| LPS + Dexamethasone (1 mg/kg) | 400 ± 80 | 250 ± 60 |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. The following sections provide step-by-step methodologies for the proposed in vivo studies.
Protocol: NSCLC Xenograft Model in Athymic Nude Mice
-
Cell Culture: Human A549 NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.[13]
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
-
Drug Administration:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose) is administered orally daily.
-
This compound is administered orally daily at a predetermined dose (e.g., 50 mg/kg).
-
Cisplatin is administered intraperitoneally once a week (e.g., 5 mg/kg).
-
Gefitinib is administered orally daily (e.g., 50 mg/kg).
-
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study (e.g., day 21), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Protocol: LPS-Induced Acute Systemic Inflammation in BALB/c Mice
-
Animal Acclimation: Male BALB/c mice (8-10 weeks old) are acclimated for at least one week before the experiment.
-
Treatment Groups: Mice are randomized into treatment groups (n=6-8 mice/group).
-
Drug Administration:
-
Vehicle control (e.g., saline) is administered intraperitoneally 1 hour before LPS challenge.
-
This compound is administered intraperitoneally at a predetermined dose (e.g., 25 mg/kg) 1 hour before LPS challenge.
-
Dexamethasone is administered intraperitoneally at 1 mg/kg 1 hour before LPS challenge.
-
-
Induction of Inflammation: Mice are challenged with an intraperitoneal injection of LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg.
-
Sample Collection: Two hours after LPS injection, mice are anesthetized, and blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated by centrifugation, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.
Mechanistic Insights and Signaling Pathways
The therapeutic effects of this compound are likely mediated through the inhibition of key signaling pathways implicated in cancer and inflammation. Based on the known activities of related compounds, plausible mechanisms of action include the modulation of pathways regulated by kinases such as VEGFR-2, topoisomerase II, and Rho-associated coiled-coil containing protein kinases (ROCKs).[14][15][16]
Caption: Potential mechanism of action via inhibition of receptor tyrosine kinase signaling.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of this compound. The proposed comparative studies in established oncology and inflammation models will be instrumental in defining its therapeutic potential and positioning it within the current landscape of small molecule inhibitors. Positive outcomes from these initial studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as exploration in a broader range of disease models. The versatility of the thienopyrimidine scaffold suggests that with rigorous preclinical evaluation, this compound could emerge as a valuable lead compound for the development of next-generation targeted therapies.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. criver.com [criver.com]
- 12. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Inhibitor: A Guide to Assessing the Selectivity of 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
For researchers in drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous assessment. A molecule's success hinges not just on its potency against its intended target, but also on its selectivity—its ability to ignore the vast landscape of other biomolecules within a cell. This guide provides a comprehensive framework for assessing the selectivity of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one , a member of the versatile thieno[2,3-d]pyrimidine scaffold known to exhibit a range of biological activities. While the specific primary target of this exact molecule may vary depending on its developmental context, this scaffold has frequently been identified as a potent inhibitor of various protein kinases.[1][2] Therefore, this guide will focus on the methodologies to characterize its selectivity profile within the human kinome.
We will delve into the critical experimental workflows, from initial broad-panel screening to detailed cellular target engagement verification, providing not just the "how" but the "why" behind each step. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating system for inhibitor characterization.
The Rationale for Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket.[3] Consequently, a small molecule inhibitor designed to target a specific kinase can inadvertently bind to and inhibit other, unintended kinases. These "off-target" effects can lead to cellular toxicity, unforeseen side effects, and ultimately, clinical failure.[4][5] Therefore, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential liabilities.
A comprehensive selectivity assessment allows us to:
-
Confirm the primary target: High-throughput screening can identify initial hits, but selectivity profiling validates that the observed biological effect is indeed mediated through the intended target.
-
Identify potential off-targets: Early identification of off-target interactions allows for medicinal chemistry efforts to be directed towards improving selectivity.
-
Elucidate mechanisms of toxicity: If a compound displays toxicity, a known selectivity profile can help to pinpoint the responsible off-target kinase(s).
-
Discover polypharmacology: In some cases, off-target effects can be beneficial, contributing to a drug's overall efficacy through a multi-targeted mechanism.[6]
The following sections will outline a tiered approach to assessing the selectivity of this compound, starting with broad, high-throughput biochemical assays and progressing to more physiologically relevant cellular assays.
Tier 1: Broad Kinome Screening - A Global View of Selectivity
The initial step in assessing selectivity is to cast a wide net. Large-scale kinase panels, often encompassing hundreds of kinases, provide a global overview of a compound's interaction landscape. Several commercial services offer comprehensive kinome profiling.[7][8][9][10][11]
Experimental Approach: Biochemical Kinase Assays
These assays typically measure the ability of a compound to inhibit the catalytic activity of a purified kinase in vitro.[12][13] Common formats include:
-
Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[9][11]
-
Luminescence-based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal.[3][13]
-
Fluorescence-based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and mobility shift assays offer non-radioactive, high-throughput alternatives.[10][14]
Workflow for Broad Kinome Screening
Caption: Workflow for initial broad kinome selectivity screening.
Data Presentation and Interpretation
The results of a broad kinome screen are typically presented as a percentage of inhibition at a single, high concentration of the test compound (e.g., 10 µM). This allows for a rapid identification of potential off-targets.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Comparator: Dabrafenib (% Inhibition @ 10 µM) |
| Primary Target (Hypothetical): BRAF | 98% | 99% |
| Off-Target 1: SRC | 75% | 45% |
| Off-Target 2: LCK | 68% | 30% |
| Off-Target 3: EGFR | 15% | 5% |
| ... (and so on for the entire panel) |
From this initial screen, a list of "hits" (kinases inhibited above a certain threshold, e.g., 50%) is generated. This provides the first glimpse into the selectivity profile of this compound.
Tier 2: Potency Determination for Key Hits
Once the initial list of potential on- and off-targets has been identified, the next step is to determine the potency (IC₅₀) of the compound against these selected kinases. This provides a quantitative measure of how strongly the compound inhibits each kinase.
Experimental Protocol: IC₅₀ Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical 10-point, 3-fold serial dilution starting at 100 µM is recommended.
-
Add the diluted compound to the wells of a microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the kinase to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the compound to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, this involves depleting the remaining ATP and then converting ADP to ATP for a luminescence readout).[3]
-
Measure the signal on a microplate reader.
-
Plot the data as percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Analysis
| Kinase Target | This compound IC₅₀ (nM) | Comparator: Dabrafenib IC₅₀ (nM) |
| Primary Target: BRAF | 5 | 0.7 |
| Off-Target 1: SRC | 250 | >1000 |
| Off-Target 2: LCK | 400 | >1000 |
This quantitative data allows for a more refined assessment of selectivity. For example, a compound with a low nanomolar IC₅₀ for its primary target and micromolar IC₅₀ values for off-targets would be considered highly selective.
Tier 3: Cellular Target Engagement - Verifying In-Cell Selectivity
Biochemical assays are invaluable for initial screening, but they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity. Therefore, it is crucial to validate target engagement in a cellular context.
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells.[15][16] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.[15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.
Workflow for Cellular Thermal Shift Assay (CETSA®)
References
- 1. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. youtube.com [youtube.com]
- 6. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Publications — CETSA [cetsa.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Core Principles: Acknowledging the Unknown
The thienopyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents.[2][3] While this speaks to its potential, it also underscores the need for careful handling, as compounds designed for biological activity can inherently pose health risks. In the absence of specific toxicological data for 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, we must operate under the precautionary principle, assuming the compound may be harmful if swallowed, cause skin and eye irritation, and potentially have other unknown adverse effects.[4][5][6]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate potential exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosolization.[7] | Protects against accidental splashes of the compound in solution or contact with airborne particles. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[7] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if there is a potential for aerosol generation, or if the ventilation is inadequate. The type of respirator will depend on the potential concentration and form of the airborne contaminant.[1] | Minimizes the risk of inhaling fine powders or aerosols of the compound. Proper fit testing and training are essential for effective respiratory protection.[7] |
| Protective Clothing | A long-sleeved laboratory coat, preferably a disposable gown that closes in the back.[8][9] Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and contamination of personal clothing. A back-closing gown offers superior protection. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. thieno(2,3-d)pyrimidin-4(3H)-one | C6H4N2OS | CID 2808547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
